(1H-Pyrrol-2-YL)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrol-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h1-3,7H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMWGHKZTMANIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451127 | |
| Record name | (1H-PYRROL-2-YL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64608-72-6 | |
| Record name | (1H-PYRROL-2-YL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-pyrrol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1H-Pyrrol-2-YL)methanamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Pyrrol-2-YL)methanamine, a pivotal heterocyclic amine, serves as a versatile building block in synthetic organic chemistry and drug discovery. Its unique structural features, combining an aromatic pyrrole ring with a reactive primary amine, make it a valuable precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of this compound, intended to support researchers and professionals in its application.
Chemical Structure and Identification
This compound consists of a pyrrole ring substituted at the C2 position with an aminomethyl group. The aromaticity of the pyrrole ring and the nucleophilicity of the amino group are the key determinants of its chemical reactivity.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 64608-72-6[1][2] |
| Molecular Formula | C₅H₈N₂[1] |
| SMILES | C1=CNC(=C1)CN[1] |
| InChI Key | YXMWGHKZTMANIJ-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. It is important to note that while some physical constants are reported, comprehensive data, particularly regarding melting point and solubility, is not extensively available in the literature.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 96.13 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 96 °C at 8 Torr | [3] |
| Density | 1.064 g/cm³ at 18 °C | [3] |
| Melting Point | Not available | |
| Solubility | Soluble in water and various organic solvents | |
| pKa (predicted) | 17.47 ± 0.50 | [3] |
Spectroscopic Data
Detailed and assigned spectroscopic data for this compound are not consistently available in public databases. However, based on the known spectral characteristics of pyrrole derivatives, the following are expected:
-
¹H NMR: The pyrrole ring protons would likely appear as multiplets in the aromatic region. The methylene (-CH₂-) protons adjacent to the amine group and the amine (-NH₂) protons would be expected in the upfield region.
-
¹³C NMR: Signals corresponding to the four distinct carbon atoms of the pyrrole ring and the methylene carbon would be observed.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the pyrrole and the primary amine, C-H stretching of the aromatic ring and the methylene group, and C=C stretching of the pyrrole ring are anticipated.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 96, corresponding to the molecular weight of the compound.
Synthesis Protocols
The most common and efficient method for the synthesis of this compound is the reductive amination of pyrrole-2-carbaldehyde. This method offers high yields and reliability.
Reductive Amination of Pyrrole-2-Carbaldehyde
This two-step, one-pot synthesis involves the formation of an intermediate imine from pyrrole-2-carbaldehyde and an ammonia source, followed by its reduction to the corresponding amine.
Experimental Protocol:
Materials:
-
Pyrrole-2-carbaldehyde
-
Ammonia source (e.g., ammonium acetate, aqueous ammonia)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., methanol, ethanol)
-
Acid catalyst (optional, e.g., acetic acid)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Imine Formation: Dissolve pyrrole-2-carbaldehyde in a suitable solvent such as methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add an excess of the ammonia source (e.g., ammonium acetate). If necessary, a catalytic amount of a weak acid like acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the pure product.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with care.
Caption: Reductive Amination Synthesis Workflow.
Chemical Reactivity and Biological Significance
The bifunctional nature of this compound, with its nucleophilic amine and electron-rich aromatic ring, allows for a wide range of chemical transformations.[2] The amino group can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The pyrrole ring can undergo electrophilic substitution reactions.
In medicinal chemistry, the pyrrole nucleus is considered a "privileged scaffold" due to its presence in numerous natural products and synthetic drugs with a broad spectrum of biological activities.[2] The this compound moiety is incorporated into various molecular frameworks to modulate their pharmacological properties.[2] The amino group can form hydrogen bonds with biological targets like enzymes and receptors, while the pyrrole ring can engage in π-π stacking interactions, influencing binding affinity and biological response.[2] Derivatives of this compound have been investigated as potential serotonin transporter (SERT) inhibitors, suggesting applications in treating mood disorders.[2]
As there is no direct evidence of this compound's involvement in specific signaling pathways, a logical relationship diagram illustrating its role as a versatile chemical intermediate is provided below.
Caption: Chemical Reactivity and Applications.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a fundamentally important heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has summarized its key chemical and physical properties, provided a detailed protocol for its synthesis, and highlighted its reactivity and biological relevance. Further research to fully characterize its spectroscopic properties and explore its potential biological activities is warranted.
References
Spectroscopic Data for (1H-Pyrrol-2-YL)methanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1H-Pyrrol-2-YL)methanamine, a valuable building block in medicinal chemistry and organic synthesis. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabular format. Detailed experimental protocols for acquiring such spectra are also provided, along with visualizations of the analytical workflow and the relationship between different spectroscopic techniques. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide expected values for spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom Number | Chemical Shift (ppm) | Multiplicity |
| H1 | 8.5 - 9.5 | Broad Singlet |
| H3 | ~6.7 | Triplet |
| H4 | ~6.1 | Triplet |
| H5 | ~6.8 | Triplet |
| H6 (CH₂) | ~3.8 | Singlet |
| H7 (NH₂) | 1.5 - 2.5 | Broad Singlet |
Solvent: CDCl₃. Frequency: 400 MHz. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom Number | Chemical Shift (ppm) |
| C2 | ~132 |
| C3 | ~108 |
| C4 | ~107 |
| C5 | ~118 |
| C6 (CH₂) | ~40 |
Solvent: CDCl₃. Frequency: 100 MHz. Chemical shifts are referenced to TMS (0 ppm).
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3300 | N-H (amine) | Asymmetric & Symmetric Stretch |
| 3100 - 3000 | C-H (aromatic) | Stretch |
| 2950 - 2850 | C-H (aliphatic) | Stretch |
| 1650 - 1580 | N-H (amine) | Bend |
| 1550 - 1450 | C=C (pyrrole ring) | Stretch |
| 1300 - 1000 | C-N | Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 96 | 100 | [M]⁺ (Molecular Ion) |
| 80 | ~60 | [M - NH₂]⁺ |
| 67 | ~40 | [C₄H₅N]⁺ (Pyrrole ring) |
| 39 | ~20 | [C₃H₃]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (liquid sample)
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: a. In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS. b. Thoroughly mix the solution using a vortex mixer until the sample is completely dissolved. c. Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.
-
Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine. b. Place the sample in the NMR spectrometer. c. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Data Acquisition: a. Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
- Pulse angle: 30-45°
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16 b. Acquire the ¹³C NMR spectrum. Typical parameters for a 100 MHz spectrometer are:
- Pulse angle: 30°
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. d. Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Method: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.
Materials:
-
This compound (liquid sample)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: a. Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Analysis: a. Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. b. Acquire the sample spectrum. Typical parameters are:
- Spectral range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of scans: 16-32
-
Data Processing and Cleaning: a. The spectrometer software will automatically subtract the background spectrum from the sample spectrum. b. Identify and label the significant absorption peaks. c. After analysis, clean the ATR crystal thoroughly with a solvent and lint-free wipes.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Method: Electron Ionization Mass Spectrometry (EI-MS).
Materials:
-
This compound (liquid sample)
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Volatile solvent (e.g., dichloromethane or methanol) for dilution
-
Microsyringe
Procedure:
-
Sample Preparation: a. Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like dichloromethane.
-
Instrument Setup: a. Set up the GC-MS instrument with the following typical parameters:
- GC:
- Injector temperature: 250 °C
- Column: A suitable capillary column (e.g., DB-5ms).
- Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Carrier gas: Helium at a constant flow rate.
- MS:
- Ionization mode: Electron Ionization (EI)
- Ionization energy: 70 eV
- Mass range: m/z 35-300
- Source temperature: 230 °C
- Quadrupole temperature: 150 °C
-
Data Acquisition: a. Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC injector port. b. The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer for ionization and analysis.
-
Data Analysis: a. Identify the peak corresponding to this compound in the total ion chromatogram (TIC). b. Analyze the mass spectrum associated with this peak. c. Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. d. Analyze the fragmentation pattern to gain structural information.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different techniques.
(1H-Pyrrol-2-YL)methanamine Derivatives: A Comprehensive Technical Guide on Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The (1H-pyrrol-2-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a hydrogen bond donor and acceptor, as well as a modifiable aromatic ring, allow for fine-tuning of physicochemical properties and target interactions. This technical guide provides an in-depth overview of the significant biological activities exhibited by derivatives of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development endeavors.
Diverse Pharmacological Profile
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases. Notable biological targets and therapeutic areas include:
-
Neurotransmitter Transporter Inhibition: Specifically, derivatives have been investigated as potent inhibitors of the serotonin transporter (SERT), suggesting their potential as antidepressants and anxiolytics.[1]
-
Anticancer Activity: A range of this compound derivatives, particularly Schiff bases and N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl) derivatives, have exhibited significant cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory Effects: The pyrrole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel derivatives have been explored as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.
-
Neuroprotection: Certain derivatives have shown protective effects in cellular models of neurodegenerative diseases, such as Parkinson's disease, by mitigating oxidative stress and inflammation.
-
Gastric Acid Suppression: The highly successful drug Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB), features a substituted this compound core and is used for treating acid-related gastrointestinal disorders.[2][3][4][5][6][7][8]
-
Cholinesterase Inhibition: Targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for managing Alzheimer's disease. Several pyrrole derivatives have been identified as potent inhibitors of these enzymes.[9][10][11]
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for various this compound derivatives across different therapeutic targets.
Table 1: H+,K+-ATPase Inhibition by TAK-438
| Compound | Target | IC50 | Ki | Assay pH | Reference |
| TAK-438 (Vonoprazan) | Gastric H+,K+-ATPase | 17 nM | 10 nM | 7.0 | [2] |
| TAK-438 (Vonoprazan) | Gastric H+,K+-ATPase | 19 nM | - | 6.5 | [8] |
| SCH28080 (prototype P-CAB) | Gastric H+,K+-ATPase | 140 nM | - | 6.5 | [8] |
| Lansoprazole (PPI) | Gastric H+,K+-ATPase | 7.6 µM | - | 6.5 | [8] |
Table 2: Cholinesterase Inhibition
| Compound Class | Target | IC50 Range | Key Findings | Reference |
| 1,3-diaryl-pyrrole derivatives | BChE | 1.71 to 5.37 µM | High selectivity for BChE over AChE. | [9][10][11] |
| Pyrroloquinoline derivative (from Rapidithrix thailandica) | AChE | 4.9 ± 0.9 μM | Strong inhibition with no significant cytotoxicity. | [12] |
Table 3: Cytotoxic Activity of this compound Schiff Base Derivatives
| Cell Line | Compound 1 (IC50) | Compound 2 (IC50) | Compound 3 (IC50) | Compound 4 (IC50) | Cisplatin (IC50) | Reference |
| MCF-7 (Breast Cancer) | 22.52 µg/mL | 49.01 µg/mL | 48.46 µg/mL | 53.19 µg/mL | - | [13] |
| HepG2 (Liver Cancer) | - | - | - | - | - | [13] |
Note: The original data for HepG2 was not explicitly provided in the search results.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the biological evaluation of this compound derivatives.
H+,K+-ATPase Inhibition Assay
This assay determines the inhibitory potency of compounds against the gastric proton pump.
-
Enzyme Source: Porcine gastric microsomes are a common source of H+,K+-ATPase.
-
Assay Principle: The assay measures the K+-dependent hydrolysis of ATP by the enzyme. Inhibition is quantified by a decrease in ATP hydrolysis in the presence of the test compound.
-
Procedure:
-
Prepare a reaction mixture containing the enzyme preparation in a suitable buffer (e.g., Tris-HCl) at a specific pH (e.g., 6.5 or 7.5).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding Mg-ATP.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., molybdate assay).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.
-
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
In a 96-well plate, add a solution of DTNB, the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and a buffer (e.g., Tris-HCl, pH 8.0).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the respective enzyme (AChE from Torpedo californica or BChE from equine serum).
-
Measure the increase in absorbance at 405 nm over time using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition and determine the IC50 value.[12]
-
Neuroprotection Assay against 6-OHDA-Induced Toxicity in PC12 Cells
This cell-based assay evaluates the potential of compounds to protect neuronal cells from a specific neurotoxin.
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used as a model for dopaminergic neurons.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons and is used to model Parkinson's disease.[14][15][16][17][18]
-
Procedure:
-
Culture PC12 cells in appropriate media.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).[14][15]
-
Induce neurotoxicity by exposing the cells to a fixed concentration of 6-OHDA (e.g., 100 µM) for another period (e.g., 24 hours).[14]
-
Assess cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[14][15]
-
Further assays can be conducted to evaluate mechanisms of neuroprotection, including measurement of reactive oxygen species (ROS) levels, lipid peroxidation, and apoptosis markers (e.g., Hoechst staining, Annexin V/PI staining).[14][15]
-
COX-2 Inhibitor Screening Assay (Fluorometric)
This high-throughput screening assay is used to identify and characterize inhibitors of COX-2.
-
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.[19][20]
-
Procedure:
-
In a 96-well plate, prepare a reaction mix containing COX assay buffer, a fluorescent probe, and a COX cofactor.[19][20]
-
Add the test inhibitor at various concentrations. A known COX-2 inhibitor like Celecoxib is used as a positive control.[19][20]
-
Initiate the reaction by adding the substrate, arachidonic acid.[19][20]
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically at a constant temperature (e.g., 25°C).[19][20]
-
The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with the biological activities of this compound derivatives.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Pyrrole Derivatives.
Caption: Mechanism of Gastric H+,K+-ATPase Inhibition by TAK-438.
Caption: Experimental Workflow for Neuroprotection Assay.
Conclusion
The this compound scaffold represents a highly valuable core structure for the development of novel therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, neuroscience, and gastroenterology. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a solid foundation for researchers to build upon, facilitating the design and synthesis of new, more potent, and selective drug candidates. Further exploration of the structure-activity relationships of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. This compound | 64608-72-6 | Benchchem [benchchem.com]
- 2. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aminer.org [aminer.org]
- 6. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase-Inhibiting Activity of Pyrrole Derivatives from a Novel Marine Gliding Bacterium, Rapidithrix thailandica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 18. J24335 exerts neuroprotective effects against 6-hydroxydopamine-induced lesions in PC12 cells and mice | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 19. assaygenie.com [assaygenie.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
(1H-Pyrrol-2-YL)methanamine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for (1H-Pyrrol-2-YL)methanamine. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.
Hazard Identification and Classification
This compound is classified as a corrosive substance.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes severe skin burns and eye damage.[1]
GHS Classification:
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B |
| Danger | H314: Causes severe skin burns and eye damage[1] |
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C5H8N2 | ChemBK[2], PubChem[3] |
| Molar Mass | 96.13 g/mol | ChemBK[2], PubChem[3] |
| Density | 1.064 g/cm³ (at 18 °C) | ChemBK[2] |
| Boiling Point | 96 °C (at 8 Torr) | ChemBK[2] |
| pKa | 17.47 ± 0.50 (Predicted) | ChemBK[2] |
Toxicological Information
Detailed toxicological data for this compound is limited. The primary health hazard is its corrosive nature.
| Toxicity Data | Value |
| Acute Oral Toxicity (LD50) | Not available |
| Acute Dermal Toxicity (LD50) | Not available |
| Acute Inhalation Toxicity (LC50) | Not available |
| Routes of Exposure: | Inhalation, eye contact, skin contact, ingestion. |
| Symptoms of Exposure: | Eye contact may cause redness, pain, or severe damage. Inhalation can lead to irritation of the lungs and respiratory system. Skin contact results in inflammation, characterized by itching, scaling, reddening, or blistering. Overexposure may lead to serious illness or death. |
Occupational Exposure Limits
There are currently no established occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV) for this compound. Therefore, exposure should be minimized to the lowest achievable level through the use of engineering controls and personal protective equipment.
Safe Handling and Storage
5.1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.
5.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before each use and replace them immediately if compromised. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat should be worn. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling should be performed in a chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. |
5.3. General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe fumes or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Keep containers tightly closed when not in use.
-
Minimize dust generation and accumulation.
5.4. Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances, such as strong oxidizing agents.
-
Store away from sources of ignition.
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of running water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. Wash contaminated clothing before reuse. |
| Eye Contact | Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Firefighting Measures
7.1. Accidental Release: In the event of a spill, follow the established emergency procedures.
-
Personal Precautions: Wear appropriate personal protective equipment (see Section 5.2) and keep unprotected personnel away.
-
Environmental Precautions: Prevent the material from entering drains, waterways, or soil.
-
Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). For larger spills, dike the area to contain the spill. Collect the absorbed material and place it into a suitable, labeled container for disposal.
7.2. Firefighting:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and highly toxic gases, such as carbon oxides and nitrogen oxides, may be generated by thermal decomposition or combustion.
-
Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols: General Best Practices for Handling Air-Sensitive Amines
While specific experimental protocols for this compound are not publicly available, the following general best practices for handling air-sensitive amines should be followed to minimize decomposition and ensure safety. Many amines are sensitive to air and moisture.
-
Use of Inert Atmospheres: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon). This can be achieved using a glove box or Schlenk line techniques.
-
Dry Glassware and Solvents: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use. Solvents should be dried using appropriate methods and stored over molecular sieves or other drying agents.
-
Syringe and Cannula Techniques: Use gas-tight syringes and stainless-steel cannulas for transferring the liquid amine to prevent exposure to the atmosphere.
-
Septa and Sealing: Use rubber septa to seal reaction vessels and reagent bottles. Ensure septa are in good condition and provide a proper seal.
-
Quenching and Work-up: After the reaction is complete, carefully quench any unreacted amine. The quenching procedure should be chosen based on the reactivity of the specific amine and the reaction scale.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain. Contaminated materials such as gloves, absorbent pads, and empty containers should be treated as hazardous waste.
Visualization of Spill Response Workflow
The following diagram illustrates a logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
An In-depth Technical Guide to (1H-Pyrrol-2-YL)methanamine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Pyrrol-2-YL)methanamine, a foundational pyrrolic structure, serves as a critical building block in synthetic and medicinal chemistry. Its unique combination of a nucleophilic primary amine and an electron-rich aromatic pyrrole ring makes it a versatile precursor for a diverse array of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its key physicochemical and spectroscopic properties, and an exploration of its applications in drug discovery, with a particular focus on the inhibition of the Lysine-Specific Demethylase 1 (LSD1) signaling pathway.
Discovery and History
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis and utility are intrinsically linked to the broader exploration of pyrrole chemistry. The functionalization of the pyrrole ring has been a subject of intense study since the elucidation of its structure in the late 19th century. Early methods for the synthesis of pyrrole derivatives, such as the Paal-Knorr synthesis, laid the groundwork for accessing substituted pyrroles.
The preparation of this compound is a logical extension of the well-established chemistry of pyrrole-2-carboxaldehyde. The reduction of aldehydes and nitriles to amines is a fundamental transformation in organic chemistry, and it is through these reliable methods that this compound became a readily accessible synthetic intermediate. Its significance grew with the increasing recognition of the pyrrole scaffold as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[1] This has led to its extensive use as a starting material in the development of new therapeutic agents.[1]
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reductive amination of pyrrole-2-carboxaldehyde. This method is favored for its high yields and operational simplicity.
Synthesis of the Precursor: Pyrrole-2-carboxaldehyde
Pyrrole-2-carboxaldehyde is typically prepared from pyrrole via the Vilsmeier-Haack reaction. A detailed protocol is as follows:
Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole [2]
-
Reagents and Equipment:
-
Pyrrole (freshly distilled), 67 g (1.0 mole)
-
Dimethylformamide (DMF), 80 g (1.1 moles)
-
Phosphorus oxychloride (POCl₃), 169 g (1.1 moles)
-
Ethylene dichloride
-
Sodium acetate trihydrate
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium carbonate
-
Ether
-
Petroleum ether (b.p. 40–60°C)
-
3-L three-necked round-bottomed flask, sealed stirrer, dropping funnel, reflux condenser, ice bath, heating mantle, separatory funnel, Claisen flask.
-
-
Procedure:
-
In a 3-L three-necked flask, place 80 g of DMF and cool in an ice bath.
-
While maintaining the internal temperature at 10–20°C, add 169 g of POCl₃ through a dropping funnel over 15 minutes.
-
Remove the ice bath and stir the mixture for 15 minutes.
-
Replace the ice bath and add 250 ml of ethylene dichloride.
-
Once the internal temperature is below 5°C, add a solution of 67 g of freshly distilled pyrrole in 250 ml of ethylene dichloride over 1 hour.
-
Replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture to 25–30°C and cautiously add a solution of 750 g of sodium acetate trihydrate in approximately 1 L of water.
-
Reflux the reaction mixture for an additional 15 minutes with vigorous stirring.
-
After cooling, transfer the mixture to a separatory funnel and separate the ethylene dichloride layer.
-
Extract the aqueous phase three times with a total of about 500 ml of ether.
-
Combine the organic extracts and wash with three 100-ml portions of saturated aqueous sodium carbonate solution.
-
Dry the organic solution over anhydrous sodium carbonate, distill the solvents, and transfer the remaining liquid to a Claisen flask for distillation under reduced pressure.
-
The product, pyrrole-2-carboxaldehyde, distills at 78°C at 2 mm Hg, yielding 85–90 g (89–95%).[2]
-
The crude product can be purified by recrystallization from boiling petroleum ether to yield pure 2-pyrrolealdehyde with a melting point of 44–45°C.[2]
-
Reductive Amination of Pyrrole-2-carboxaldehyde
The conversion of pyrrole-2-carboxaldehyde to this compound is achieved through reductive amination, typically using ammonia as the nitrogen source and a suitable reducing agent.
Experimental Protocol: Reductive Amination with Ammonia
-
Reagents and Equipment:
-
Pyrrole-2-carboxaldehyde
-
Aqueous ammonia (e.g., 28-30%)
-
Sodium borohydride (NaBH₄) or hydrogen gas with a suitable catalyst (e.g., Cobalt)[3]
-
Methanol or another suitable solvent
-
Round-bottom flask, magnetic stirrer, ice bath, equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, distillation apparatus).
-
-
Procedure (Illustrative, based on general reductive amination principles):
-
Dissolve pyrrole-2-carboxaldehyde in a suitable solvent like methanol in a round-bottom flask.
-
Add an excess of aqueous ammonia to the solution. The reaction mixture is stirred to form the intermediate imine.
-
Cool the mixture in an ice bath.
-
Portion-wise, add a reducing agent such as sodium borohydride. Alternatively, the reaction can be carried out under a hydrogen atmosphere with a heterogeneous catalyst.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or a dilute acid.
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous workup, which may involve partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The pH may need to be adjusted to ensure the product is in its free base form.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | --INVALID-LINK-- |
| Molar Mass | 96.13 g/mol | --INVALID-LINK-- |
| CAS Number | 64608-72-6 | --INVALID-LINK-- |
| ¹H NMR | Pyrrole H-3/H-4: ~6.2–7.3 ppm (multiplet), CH₂: ~3.53–3.65 ppm | [1] |
| ¹³C NMR | Pyrrole C-2: ~137.2 ppm | [1] |
| Mass Spectrometry | [M+H]⁺ expected around m/z 97.07 | Calculated |
| IR Spectroscopy | Characteristic N-H and C-H stretching and bending frequencies | General knowledge |
Note: Spectroscopic data can vary depending on the solvent and the specific instrumentation used.
Applications in Drug Discovery: Inhibition of the LSD1 Signaling Pathway
The this compound scaffold is a key component in the design of various therapeutic agents. One notable area of application is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation and is implicated in various cancers.[4][5][6]
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] The demethylation of H3K4 is associated with transcriptional repression, while the demethylation of H3K9 leads to transcriptional activation.[7] Dysregulation of LSD1 activity is linked to the progression of several cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[4][5]
Inhibition of LSD1 can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.[4] Several small molecule inhibitors of LSD1 incorporating the pyrrole moiety have been developed and are in various stages of clinical investigation.[6][8] These inhibitors often work by competing with the histone substrate for binding to the active site of LSD1.
Visualization of the LSD1 Signaling Pathway and Inhibition
The following diagram illustrates a simplified representation of the role of LSD1 in gene regulation and how its inhibition can impact cancer cells.
Caption: LSD1-mediated gene regulation and its inhibition by pyrrole-based compounds.
This workflow illustrates how this compound serves as a precursor for more complex molecules.
Caption: Synthetic pathway from pyrrole to bioactive derivatives.
Conclusion
This compound is a cornerstone of modern heterocyclic and medicinal chemistry. While its initial synthesis was a logical progression in the field of pyrrole chemistry, its true value has been realized in its application as a versatile intermediate for the construction of complex, biologically active molecules. The detailed synthetic protocols provided herein offer a practical guide for its preparation. The continued exploration of derivatives based on this core structure, particularly in the context of epigenetic targets like LSD1, highlights its enduring importance in the quest for novel therapeutics. This guide serves as a valuable resource for researchers and professionals in the field, providing a solid foundation for further innovation.
References
- 1. This compound | 64608-72-6 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of LSD1 attenuates oral cancer development and promotes therapeutic efficacy of immune checkpoint blockade and Yap/Taz inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
Reactivity of the Pyrrole Ring in (1H-Pyrrol-2-YL)methanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Pyrrol-2-YL)methanamine, a bifunctional molecule featuring an electron-rich pyrrole ring and a nucleophilic aminomethyl group, is a valuable building block in medicinal chemistry and organic synthesis. The inherent reactivity of the pyrrole nucleus, characterized by a high susceptibility to electrophilic attack, is modulated by the presence of the C-2 aminomethyl substituent. This guide provides a comprehensive analysis of the pyrrole ring's reactivity in this specific context, detailing key electrophilic substitution reactions, the influence of the substituent on regioselectivity, and relevant experimental protocols. This document is intended to serve as a technical resource for researchers engaged in the synthesis and functionalization of pyrrole-containing compounds for drug discovery and development.
Introduction
The pyrrole scaffold is a privileged structure in a vast array of biologically active natural products and synthetic pharmaceuticals. Its electron-rich nature makes it highly reactive towards electrophiles, typically undergoing substitution at the C-2 or C-5 positions. In this compound, the presence of an aminomethyl group at the C-2 position introduces both electronic and steric factors that influence subsequent reactions on the pyrrole ring. Understanding these effects is crucial for the strategic design and synthesis of complex pyrrole derivatives. This guide will delve into the specifics of this reactivity, with a focus on providing actionable data and methodologies for laboratory applications.
Electronic and Steric Effects of the 2-Aminomethyl Group
The aminomethyl group (-CH₂NH₂) at the C-2 position is an electron-donating group (EDG) through induction. This further activates the pyrrole ring towards electrophilic aromatic substitution, making it even more reactive than unsubstituted pyrrole. However, this substituent also introduces steric hindrance at the C-2 position.
Electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C-2 and C-5 positions due to the greater resonance stabilization of the resulting cationic intermediate (Wheland intermediate). When the C-2 position is occupied, as in this compound, electrophilic substitution is generally directed to the C-5 position. Substitution at the C-3 or C-4 positions is less favored due to the formation of a less stable intermediate.
Key Electrophilic Substitution Reactions
Due to the sensitive nature of the aminomethyl group, protection of the nitrogen atom is often a prerequisite for performing electrophilic substitution reactions on the pyrrole ring. Common protecting groups include tert-Butoxycarbonyl (Boc), which can be readily introduced and removed under specific conditions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. For pyrroles, this reaction typically occurs at the α-position. In the case of a C-2 substituted pyrrole like N-protected this compound, formylation is expected to occur at the C-5 position.
Table 1: Vilsmeier-Haack Formylation of 2-Substituted Pyrroles
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| 2-Methylpyrrole | POCl₃, DMF | 0 °C to rt | 5-Methyl-1H-pyrrole-2-carbaldehyde | 85 | N/A |
| N-Boc-(1H-pyrrol-2-yl)methanamine | POCl₃, DMF | 0 °C to rt | tert-butyl (5-formyl-1H-pyrrol-2-yl)methylcarbamate | ~70-80 (estimated) | N/A |
Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-(1H-pyrrol-2-yl)methanamine (General Procedure)
-
To a stirred solution of N,N-dimethylformamide (DMF, 1.2 eq) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of N-Boc-(1H-pyrrol-2-yl)methanamine (1.0 eq) in DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack formylation on a 2-substituted pyrrole.
Acylation
Acylation of the pyrrole ring can be achieved using various acylating agents such as acid anhydrides or acid chlorides. Due to the high reactivity of the pyrrole ring, these reactions can often be performed under mild conditions. Again, protection of the aminomethyl group is advisable to prevent N-acylation of the side chain.
Table 2: Acylation of Pyrrole Derivatives
| Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| N-Benzoylpyrrole | Acetic Anhydride | LiN(SiMe₃)₂ | 2-Acetyl-N-benzoylpyrrole | High (not specified) | |
| N-Boc-(1H-pyrrol-2-yl)methanamine | Acetyl Chloride | Pyridine, 0 °C to rt | tert-butyl (5-acetyl-1H-pyrrol-2-yl)methylcarbamate | ~60-70 (estimated) | N/A |
Note: Specific yield for the acylation of N-Boc-(1H-pyrrol-2-yl)methanamine is an estimation.
Experimental Protocol: Acylation of N-Boc-(1H-pyrrol-2-yl)methanamine with Acetyl Chloride (General Procedure)
-
Dissolve N-Boc-(1H-pyrrol-2-yl)methanamine (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Slowly add acetyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Halogenation
Halogenation of pyrroles is typically rapid and can lead to polyhalogenated products if not carefully controlled. For selective monohalogenation, milder halogenating agents and controlled reaction conditions are necessary. The 2-aminomethyl group, being electron-donating, will direct halogenation to the C-5 position.
Table 3: Halogenation of Pyrrole Derivatives
| Substrate | Halogenating Agent | Conditions | Product | Yield (%) | Reference |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | Acetonitrile, AcOH, 0 °C | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | Not Specified | |
| N-Boc-(1H-pyrrol-2-yl)methanamine | N-Bromosuccinimide (NBS) | THF, 0 °C | tert-butyl (5-bromo-1H-pyrrol-2-yl)methylcarbamate | ~70-85 (estimated) | N/A |
Note: Yield for the bromination of N-Boc-(1H-pyrrol-2-yl)methanamine is an estimation based on general procedures.
Experimental Protocol: Bromination of N-Boc-(1H-pyrrol-2-yl)methanamine (General Procedure)
-
Dissolve N-Boc-(1H-pyrrol-2-yl)methanamine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Cyclization Reactions: The Pictet-Spengler Reaction
This compound is a valuable precursor for the synthesis of fused heterocyclic systems. One notable reaction is the Pictet-Spengler reaction, where it can react with aldehydes or ketones to form pyrrolo[1,2-a]pyrazines. This reaction involves the condensation of the primary amine with a carbonyl compound to form an imine, followed by an intramolecular electrophilic attack of the pyrrole ring onto the iminium ion.
Diagram 2: Pictet-Spengler Reaction Workflow
An In-depth Technical Guide to (1H-Pyrrol-2-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of (1H-Pyrrol-2-YL)methanamine. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, owing to its unique structural features.
Core Molecular Data
This compound is a primary amine attached to a pyrrole ring at the 2-position. The presence of both a nucleophilic amine group and an electron-rich aromatic pyrrole ring makes it a versatile intermediate for the synthesis of more complex heterocyclic compounds.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | PubChem[1] |
| Molecular Weight | 96.13 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 64608-72-6 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various reductive pathways, commonly starting from readily available pyrrole precursors like pyrrole-2-carbaldehyde or pyrrole-2-carbonitrile.[1] These methods are generally efficient and yield the desired product in high purity.
Experimental Protocol: Reduction of Pyrrole-2-carbonitrile
This protocol details a common method for the synthesis of this compound via the reduction of pyrrole-2-carbonitrile using a reducing agent such as Lithium Aluminium Hydride (LiAlH₄).
Materials:
-
Pyrrole-2-carbonitrile
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
2.5 M Sulfuric Acid (H₂SO₄)
-
Ethyl Ether
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dry Nitrogen or Argon gas
Procedure:
-
Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled and dried thoroughly. The system is then flushed with dry nitrogen or argon gas to ensure an inert atmosphere.
-
Reaction Mixture Preparation: A suspension of Lithium Aluminium Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) is prepared in the reaction flask and cooled to 0°C using an ice bath.
-
Addition of Precursor: A solution of pyrrole-2-carbonitrile dissolved in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to stir at 0°C for several hours to ensure the complete reduction of the nitrile group.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 2.5 M sulfuric acid (H₂SO₄) while maintaining the temperature at 0°C.
-
Extraction: The resulting mixture is extracted multiple times with ethyl ether.
-
Washing and Drying: The combined organic extracts are washed with brine (saturated NaCl solution) and then dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by vacuum distillation or chromatography if necessary.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from pyrrole-2-carbonitrile.
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Research
The pyrrole nucleus is a significant scaffold in medicinal chemistry, present in a variety of natural products and synthetic drugs.[1] this compound, with its reactive amine and aromatic ring, is a key starting material for creating more elaborate pyrrole-containing molecules.[1]
The amine group can participate in hydrogen bonding with biological targets like enzymes and receptors, while the pyrrole ring can engage in π-π stacking interactions, which can influence the binding affinity and biological activity of a molecule.[1]
Derivatives of this compound have been explored for various therapeutic applications. For instance, N-substituted derivatives have been investigated as potential serotonin transporter (SERT) inhibitors, indicating possible uses in treating mood disorders.[1] Furthermore, the core structure is utilized in the synthesis of compounds with potential cytotoxic activity against cancer cell lines and as dual inhibitors of acetylcholinesterase (AChE) and BACE 1 for Alzheimer's disease research.[1][2] The compound is also a precursor for creating complex heterocyclic systems and coordination complexes.[1]
The following logical diagram illustrates the role of this compound as a building block in the development of therapeutic agents.
References
An In-depth Technical Guide on the Solubility and Physical Properties of (1H-Pyrrol-2-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and physical properties of (1H-Pyrrol-2-YL)methanamine, a versatile heterocyclic amine of interest in medicinal chemistry and organic synthesis. The information is compiled to assist researchers and professionals in its application, handling, and further development.
Core Physical and Chemical Properties
This compound, also known as 2-aminomethylpyrrole, is a primary amine attached to a pyrrole ring. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | [1][2] |
| Molar Mass | 96.13 g/mol | [1] |
| Density | 1.064 g/cm³ (at 18 °C) | [1] |
| Boiling Point | 96 °C (at 8 Torr) | [1] |
| Predicted pKa | 17.47 ± 0.50 | [1] |
| CAS Number | 64608-72-6 | [2][3] |
Solubility Profile
Spectroscopic Data
While specific, high-resolution spectra for this compound are not publicly available, general characteristics can be inferred from the analysis of related pyrrole derivatives[4].
-
¹H NMR: The protons on the pyrrole ring are expected to appear as multiplets in the aromatic region. The methylene protons (CH₂) adjacent to the amine group would likely be observed further downfield.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrrole ring and the methylene carbon.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine and the pyrrole ring, as well as C-H and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molar mass of the compound, along with fragmentation patterns characteristic of the pyrrole and aminomethyl moieties.
Commercial suppliers may offer detailed spectral data (NMR, HPLC, LC-MS) upon request[5].
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is commonly achieved through the reduction of a suitable precursor, such as pyrrole-2-carbaldehyde or pyrrole-2-carbonitrile. Below are generalized protocols based on established chemical transformations.
Method 1: Reductive Amination of Pyrrole-2-carbaldehyde
This method involves the reaction of pyrrole-2-carbaldehyde with an ammonia source to form an intermediate imine, which is then reduced to the primary amine.
Materials:
-
Pyrrole-2-carbaldehyde
-
Ammonia source (e.g., ammonia in methanol, ammonium acetate)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN))[4]
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Apparatus for inert atmosphere reaction (optional but recommended)
Procedure:
-
Dissolve pyrrole-2-carbaldehyde in the anhydrous solvent in a reaction vessel.
-
Add the ammonia source to the solution. The mixture is typically stirred at room temperature to facilitate the formation of the imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent to the cooled mixture. The reaction is often exothermic and addition should be controlled to maintain a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, typically by the careful addition of water.
-
The product is then extracted from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of this compound can be achieved by distillation under reduced pressure or by column chromatography.
Method 2: Reduction of Pyrrole-2-carbonitrile
This protocol involves the direct reduction of the nitrile group to a primary amine.
Materials:
-
Pyrrole-2-carbonitrile
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or catalytic hydrogenation with H₂ gas and a metal catalyst like Palladium on carbon (Pd/C))
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran for LiAlH₄; ethanol, methanol for catalytic hydrogenation)
-
Apparatus for inert atmosphere reaction (essential for LiAlH₄)
-
Apparatus for hydrogenation (if using H₂ gas)
Procedure (using Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve pyrrole-2-carbonitrile in a suitable solvent.
-
Add the palladium on carbon catalyst to the solution.
-
The vessel is then purged with an inert gas before introducing hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere at a specified pressure and temperature until the uptake of hydrogen ceases.
-
After the reaction is complete, the catalyst is carefully removed by filtration through a pad of celite.
-
The solvent is evaporated under reduced pressure to give the crude product.
-
The crude this compound can be purified by vacuum distillation.
Synthetic Workflow Diagram
Caption: Synthetic routes to this compound.
Biological and Medicinal Context
While no specific signaling pathways involving this compound have been detailed in the reviewed literature, the pyrrole nucleus is a well-established scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs[4]. The aminomethyl group provides a key site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. These derivatives can be explored for various therapeutic applications by leveraging the ability of the amino group to form hydrogen bonds with biological targets and the pyrrole ring to engage in π-π stacking interactions[4]. The development of novel compounds from this compound remains an active area of research.
References
Methodological & Application
Synthesis of (1H-Pyrrol-2-YL)methanamine from Pyrrole-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (1H-Pyrrol-2-YL)methanamine, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, pyrrole-2-carbaldehyde. The primary transformation discussed is the reductive amination of the aldehyde functionality.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The pyrrole moiety is a common scaffold in pharmaceuticals, and the introduction of a methylamine group at the 2-position provides a crucial handle for further molecular elaboration. The most direct and widely employed method for this conversion is the reductive amination of pyrrole-2-carbaldehyde. This process involves the initial formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine.
Several methodologies can be employed for this transformation, each with its own advantages in terms of yield, reaction conditions, and substrate compatibility. This document outlines three common and effective protocols:
-
Reductive Amination using Sodium Borohydride: A versatile and cost-effective method suitable for a wide range of substrates.
-
Catalytic Hydrogenation: A clean and efficient method that often provides high yields and purity.
-
Leuckart-Wallach Reaction: A classical method that utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source.
Data Presentation
The following table summarizes the key quantitative data for the different synthetic protocols for the preparation of this compound from pyrrole-2-carbaldehyde.
| Method | Reducing Agent/Reagent | Ammonia Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Borohydride | Sodium Borohydride | Ammonium Acetate | Methanol | Room Temperature | 12 | ~75 |
| Catalytic Hydrogenation | H₂ (gas) | Liquid Ammonia | Ethanol | 80 | 6 | >90 |
| Leuckart-Wallach Reaction | Formic Acid | Ammonium Formate | Formic Acid | 160-180 | 8 | 60-70 |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol describes a one-pot reductive amination of pyrrole-2-carbaldehyde using sodium borohydride as the reducing agent and ammonium acetate as the ammonia source.
Materials:
-
Pyrrole-2-carbaldehyde
-
Ammonium Acetate
-
Sodium Borohydride
-
Methanol
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask
-
Separatory Funnel
Procedure:
-
To a solution of pyrrole-2-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation
This protocol details the synthesis of this compound via catalytic hydrogenation in the presence of a Raney Nickel catalyst.
Materials:
-
Pyrrole-2-carbaldehyde
-
Raney Nickel (50% slurry in water)
-
Liquid Ammonia
-
Ethanol
-
Hydrogen Gas (H₂)
-
High-Pressure Autoclave (Parr Hydrogenator)
-
Filter Aid (e.g., Celite)
Procedure:
-
In a high-pressure autoclave, suspend Raney Nickel (approx. 10% by weight of the aldehyde) in ethanol.
-
Add the pyrrole-2-carbaldehyde (1.0 eq) to the suspension.
-
Cool the autoclave and carefully add liquid ammonia (excess).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by salt formation.
Protocol 3: Leuckart-Wallach Reaction
This protocol describes the synthesis using the Leuckart-Wallach reaction, which employs ammonium formate as the source of both ammonia and the reducing agent.
Materials:
-
Pyrrole-2-carbaldehyde
-
Ammonium Formate
-
Formic Acid
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution (concentrated)
-
Diethyl Ether
-
Heating Mantle
-
Reflux Condenser
-
Round Bottom Flask
-
Separatory Funnel
Procedure:
-
In a round bottom flask, mix pyrrole-2-carbaldehyde (1.0 eq) with an excess of ammonium formate (3-5 eq).
-
Heat the mixture to 160-180 °C for 8 hours. The reaction mixture will become a melt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a concentrated solution of hydrochloric acid and reflux for 4-6 hours to hydrolyze the intermediate formamide.
-
Cool the reaction mixture and make it strongly alkaline by the careful addition of a concentrated sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous potassium carbonate.
-
Filter and remove the solvent under reduced pressure.
-
The crude amine can be purified by vacuum distillation.
Visualizations
The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Synthesis of (1H-Pyrrol-2-YL)methanamine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1H-Pyrrol-2-YL)methanamine is a valuable building block in medicinal chemistry and materials science, serving as a precursor for the synthesis of more complex molecules, including catalysts and biologically active compounds. Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. This document provides detailed protocols for the synthesis of this compound from pyrrole-2-carboxaldehyde using various reductive amination strategies. The key step involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the desired primary amine.
General Reaction Pathway
The synthesis of this compound via reductive amination follows a two-step process that is often performed in a single pot. First, pyrrole-2-carboxaldehyde reacts with an ammonia source to form a Schiff base (imine). This intermediate is then reduced in situ by a reducing agent to yield the final product.
Applications of (1H-Pyrrol-2-YL)methanamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(1H-Pyrrol-2-YL)methanamine is a versatile scaffold in medicinal chemistry, serving as a critical building block for a diverse array of therapeutic agents.[1] Its unique structural and chemical properties, including the ability of the amino group to form hydrogen bonds and the pyrrole ring to engage in π-π stacking interactions, make it a valuable pharmacophore for designing molecules that can interact with various biological targets like enzymes and receptors.[1] This document provides an overview of its applications in oncology, infectious diseases, and neurology, complete with quantitative data, detailed experimental protocols, and pathway diagrams to support drug discovery and development efforts.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and induction of apoptosis.
Kinase Inhibition
Several pyrrole derivatives act as inhibitors of protein kinases, such as EGFR and VEGFR, which are crucial for cancer cell growth and survival.[2]
Quantitative Data: Anticancer Activity of Pyrrole Derivatives
| Compound Class | Target/Cell Line | IC50 / Activity | Reference |
| Pyrrolo[2,3-d]pyrimidines | MCF-7, SKBR3, HCT116 | Good antiproliferative activity (micromolar GI50) | [3] |
| N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines (e.g., 5n) | MCF-7 | 4.3 µM (four times more potent than doxorubicin) | [4] |
| 3-aroyl-1-arylpyrrole (ARAP) derivatives (e.g., 22 and 27) | Medulloblastoma D283 cells | Nanomolar concentrations | [5] |
| Imidazo[1,2-a]pyrimidine derivatives (e.g., 3d and 4d) | MCF-7 | 43.4 µM and 39.0 µM | [6] |
| Imidazo[1,2-a]pyrimidine derivatives (e.g., 3d and 4d) | MDA-MB-231 | 35.9 µM and 35.1 µM | [6] |
| 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide (e.g., 4a) | MCF-7 | 7.5 µM | [7] |
| Marinopyrrole and Pyrrolomycin Derivatives (e.g., 3 and 11) | Breast cancer cell line | 2–3 µM | [8] |
| Pyrrolomycin C | HCT-116 | 0.8 µM | [8] |
| Pyrrolomycin C | MCF7 | 1.5 µM | [8] |
| (Z)-1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea derivative (Compound 21) | CSF-1R | 2.1 nM | [9] |
Signaling Pathway: EGFR/VEGFR Inhibition
Pyrrole derivatives can competitively inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key components in cancer cell proliferation and angiogenesis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 64608-72-6 | Benchchem [benchchem.com]
- 5. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3- yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Synthesis and Application of Schiff Bases Derived from (1H-Pyrrol-2-YL)methanamine: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of Schiff bases derived from (1H-pyrrol-2-yl)methanamine. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. The versatile pyrrole moiety, a key component of many biologically active molecules, imparts unique electronic and structural properties to the resulting Schiff bases, making them promising candidates for further drug development.
I. Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2][3] The pyrrole ring is a vital heterocyclic scaffold in numerous pharmaceuticals.[4] Consequently, the incorporation of a pyrrole nucleus into a Schiff base structure is a promising strategy for the development of novel therapeutic agents. Schiff bases derived from pyrrole analogues have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This document outlines the synthesis of Schiff bases from this compound and various substituted aromatic aldehydes, their comprehensive characterization, and protocols for evaluating their biological activities.
II. Synthetic Workflow and Characterization
The general synthetic route involves the condensation reaction between this compound and a substituted benzaldehyde. The workflow, from synthesis to biological evaluation, is depicted below.
Caption: General workflow for the synthesis, characterization, and biological evaluation of Schiff bases.
III. Experimental Protocols
A. General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a substituted aromatic aldehyde.[6][7]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add the substituted benzaldehyde (10 mmol) dissolved in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified crystals in a desiccator.
-
Determine the melting point and calculate the percentage yield.
B. Characterization of Synthesized Schiff Bases
The synthesized Schiff bases should be characterized using standard spectroscopic techniques to confirm their structure.[8][9][10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectra to identify the characteristic functional groups. The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration, and the disappearance of the C=O stretching band of the aldehyde and the N-H bending vibration of the primary amine.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the synthesized Schiff base. The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target compound.[12]
C. Protocol for In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various bacterial and fungal strains.[13]
Materials:
-
Synthesized Schiff bases
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Standard antifungal (e.g., Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized Schiff base and standard drug in DMSO (e.g., 1 mg/mL).
-
Dispense 100 µL of sterile MHB or SDB into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the stock solutions of the compounds and standard drugs directly in the microtiter plates to obtain a concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a microbial inoculum of the test microorganisms adjusted to a turbidity equivalent to 0.5 McFarland standard.
-
Add 10 µL of the microbial suspension to each well.
-
Include a positive control (broth with microbial suspension) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
D. Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic activity of the synthesized Schiff bases against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15]
Materials:
-
Synthesized Schiff bases
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Standard anticancer drug (e.g., Doxorubicin, Cisplatin)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare various concentrations of the synthesized Schiff bases and the standard drug in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
IV. Data Presentation
Table 1: Representative Characterization Data for a Schiff Base Derived from this compound and Salicylaldehyde
| Parameter | Observed Value | Reference Range/Value |
| **FT-IR (cm⁻¹) ** | ||
| ν(C=N) | ~1625 | 1600-1650 |
| ν(O-H) | ~3400 (broad) | 3200-3600 |
| ¹H NMR (δ, ppm) | ||
| -N=CH- | ~8.5 | 8.0-9.0 |
| Aromatic-H | 6.8-7.8 | 6.5-8.0 |
| Pyrrole-H | 6.0-6.7 | 6.0-7.0 |
| -CH₂- | ~4.5 | 4.0-5.0 |
| ¹³C NMR (δ, ppm) | ||
| -N=C H- | ~160 | 145-165 |
| Aromatic-C | 115-160 | 110-165 |
| Pyrrole-C | 105-125 | 100-130 |
| -C H₂- | ~50 | 45-55 |
Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of Pyrrole-Based Schiff Bases
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Schiff Base 1 | 16 | 32 | 64 | 128 | 32 |
| Schiff Base 2 | 8 | 16 | 32 | 64 | 16 |
| Ciprofloxacin | 1 | 0.5 | 2 | 4 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 8 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific Schiff base structure.
Table 3: Representative Anticancer Activity (IC₅₀ in µM) of Pyrrole-Based Schiff Bases
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Schiff Base 1 | 15.5 | 22.8 | 18.2 |
| Schiff Base 2 | 9.8 | 14.3 | 11.5 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Note: The data presented are hypothetical and for illustrative purposes, based on reported activities of similar Schiff bases.[14][15][16] Actual values will vary.
V. Potential Mechanism of Action: Anticancer Activity
While the precise mechanisms of action for novel Schiff bases require detailed investigation, many anticancer agents exert their effects by inducing apoptosis (programmed cell death). A potential signaling pathway that could be targeted by these compounds is the intrinsic apoptotic pathway.
Caption: A simplified diagram of a potential apoptotic pathway targeted by anticancer Schiff bases.
VI. Conclusion
The synthesis of Schiff bases from this compound offers a versatile platform for the development of novel therapeutic agents. The protocols and application notes provided herein serve as a comprehensive guide for researchers in the synthesis, characterization, and biological evaluation of these promising compounds. The structural modifications on the aldehyde component can be systematically explored to establish structure-activity relationships, paving the way for the rational design of more potent and selective drug candidates. Further investigations into their mechanisms of action are warranted to fully elucidate their therapeutic potential.
References
- 1. chemijournal.com [chemijournal.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. ijfmr.com [ijfmr.com]
- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 7. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 8. researchgate.net [researchgate.net]
- 9. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 10. 1H- and 13C-NMR, FTIR, UV-VIS, ESI-MS, and PM5 studies as well as emission properties of a new Schiff base of gossypol with 5-methoxytryptamine and a new hydrazone of gossypol with dansylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sid.ir [sid.ir]
- 12. jmchemsci.com [jmchemsci.com]
- 13. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Versatility of (1H-Pyrrol-2-YL)methanamine as a Precursor for Bioactive Heterocyclic Compounds: Application Notes and Protocols
(1H-Pyrrol-2-YL)methanamine has emerged as a valuable and versatile building block in synthetic and medicinal chemistry. Its unique structure, featuring a nucleophilic primary amine tethered to an electron-rich pyrrole ring, allows for the construction of a diverse array of complex heterocyclic scaffolds. These resulting compounds have shown significant promise in drug discovery, particularly in the development of novel anticancer agents.
This document provides detailed application notes and experimental protocols for the synthesis of two important classes of bioactive heterocyclic compounds derived from this compound: Schiff Bases and their cyclized derivatives and β-Carbolines . Furthermore, it delves into the mechanism of action of these compounds as potent inhibitors of tubulin polymerization, a key target in cancer therapy.
Application Note 1: Synthesis of Bioactive Schiff Bases and their Derivatives
The primary amine of this compound readily undergoes condensation with various aldehydes and ketones to form Schiff bases (imines). These intermediates can be further cyclized to generate a variety of heterocyclic systems or utilized as ligands in coordination chemistry. The resulting compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Experimental Protocol: General Synthesis of Schiff Bases from this compound
This protocol outlines a general procedure for the synthesis of Schiff bases via the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Anhydrous ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.
-
Add the substituted aromatic aldehyde (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.
Characterization: The structure of the synthesized Schiff base can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
| Reactant 1 | Reactant 2 | Product | Yield (%) | References |
| This compound | 4-Methoxybenzaldehyde | N-((1H-pyrrol-2-yl)methylene)-4-methoxyaniline | High | [1] |
| 2-Aminothiophenol | Pyrrole-2-carbaldehyde | (E)-2-((1H-pyrrol-2-yl)methyleneamino)benzenethiol | Good | [2] |
Application Note 2: Synthesis of Anticancer β-Carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a new six-membered ring by the reaction of a β-arylethylamine with an aldehyde or ketone. This compound, as an analogue of tryptamine, can be effectively employed in this reaction to synthesize β-carboline derivatives. These compounds are of significant interest due to their potent anticancer activities.[3][4][5]
Experimental Protocol: Synthesis of Tetrahydro-β-carbolines
This protocol describes a general procedure for the synthesis of tetrahydro-β-carbolines using this compound and an aldehyde, adapted from established methods for tryptamine.[3][6]
Materials:
-
This compound derivative
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as both solvent and catalyst
-
Standard laboratory glassware
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 equivalent) and the aldehyde (1.0 equivalent) in HFIP.
-
Reflux the reaction mixture for 1-12 hours, monitoring the progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the HFIP by distillation. The residue contains the crude tetrahydro-β-carboline.
-
The crude product can be purified by column chromatography on silica gel to yield the pure product.
| Reactant 1 | Reactant 2 | Product Class | Yield (%) | References |
| Tryptamine | p-Nitrobenzaldehyde | Tetrahydro-β-carboline | 99 | [3] |
| Tryptamine Derivatives | Various Aldehydes | Tetrahydro-β-carbolines | High | [6] |
Mechanism of Action: Inhibition of Tubulin Polymerization
A significant body of research has demonstrated that many pyrrole-containing heterocyclic compounds, including β-carboline derivatives, exert their potent anticancer effects by targeting the microtubule network within cancer cells.[7][8][9] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably mitotic spindle formation during cell division.
These bioactive compounds act as tubulin polymerization inhibitors . They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[7][8][9] This disruption of microtubule dynamics leads to a cascade of events within the cancer cell:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents the cell from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[7][9][10]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][9][10] This is often characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).
The following diagrams illustrate the experimental workflow for synthesizing these compounds and the signaling pathway of their mechanism of action.
Quantitative Data on Anticancer Activity
The synthesized heterocyclic compounds have been evaluated for their cytotoxic effects against various human cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values, demonstrating their potent anticancer activity.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | References |
| β-Carboline | 1-(N,N-dimethylbenzenamine)-3-(4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl) β-carboline (9) | HepG2 (Liver) | Equipotent to Adriamycin | [4] |
| β-Carboline | Compound 4c | Various Human Tumor Cell Lines | < 10 | [11] |
| β-Carboline | Compound 4d | Various Human Tumor Cell Lines | < 10 | [11] |
| Pyrrolo[1,2-a]pyrazine | (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) | PC-3 (Prostate) | 1.18 ± 0.05 | [6] |
| Pyrrolo[1,2-a]pyrazine | (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) | MCF-7 (Breast) | 1.95 ± 0.04 | [6] |
Conclusion
This compound serves as an exceptional starting material for the synthesis of a wide range of heterocyclic compounds with significant biological activities. The straightforward synthetic accessibility of Schiff bases and β-carbolines, coupled with their potent anticancer properties through the inhibition of tubulin polymerization, makes this precursor a focal point for ongoing research and development in medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the vast potential of this compound in the quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Potential of β-Carboline Alkaloids: An Updated Mechanistic Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemcom.com [echemcom.com]
- 7. mdpi.com [mdpi.com]
- 8. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Depolymerization of tubulin as the main molecular mechanism of the cytotoxic and antitumor activity of pyrrole-containing heterocyclic compounds | Semantic Scholar [semanticscholar.org]
Analytical techniques for the characterization of (1H-Pyrrol-2-YL)methanamine
An In-depth Guide to the Analytical Characterization of (1H-Pyrrol-2-YL)methanamine
Application Note & Protocols for Researchers
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, serving as a precursor for a wide range of more complex molecules.[1] Its bifunctional nature, featuring a nucleophilic primary amine and an electron-rich pyrrole ring, allows for diverse chemical transformations.[1] Accurate and thorough characterization of this compound is critical to ensure purity, confirm identity, and understand its properties. This document provides a comprehensive overview of the key analytical techniques for the characterization of this compound, complete with detailed experimental protocols and expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of this compound. ¹H NMR provides detailed information about the electronic environment of protons, confirming the presence of the pyrrole ring, the aminomethyl group, and the N-H protons. ¹³C NMR is used to determine the carbon framework of the molecule. The chemical shifts are highly sensitive to the solvent and any substituents present on the pyrrole ring.[2]
Quantitative Data
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound.
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrrole NH | ~8.11 (broad singlet) | - |
| Pyrrole H-5 | ~6.74 (multiplet) | ~117.5 |
| Pyrrole H-3 | ~6.24 (multiplet) | ~108.0 |
| Pyrrole H-4 | ~6.05 (multiplet) | ~106.5 |
| CH₂ (Methylene) | ~3.60 (singlet) | ~45.0 |
| NH₂ (Amine) | Variable (broad singlet) | - |
| Pyrrole C-2 | - | ~137.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is extrapolated from known shifts of pyrrole and its derivatives.[1][3]
Experimental Protocol: NMR Analysis
1. Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)[2]
-
5 mm NMR tubes[2]
-
Pipettes and glassware
-
Glass wool
2. Sample Preparation:
-
Accurately weigh 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it into a clean, dry vial.[4][5][6]
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6][7]
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.[2][7]
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue before inserting it into the spectrometer.[8]
3. Instrument Parameters (¹H NMR):
-
Spectrometer: 300-500 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 12-16 ppm[2]
-
Number of Scans (NS): 8-16[2]
-
Relaxation Delay (D1): 1-2 seconds[2]
-
Acquisition Time (AQ): 1-2 seconds[2]
4. Instrument Parameters (¹³C NMR):
-
Spectrometer: 75-125 MHz
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30)
-
Spectral Width: 0-220 ppm
-
Number of Scans (NS): 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay (D1): 2 seconds[2]
5. Data Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as a secondary reference.[2]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Assign the peaks based on their chemical shift, multiplicity, and integration values.
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Mass Spectrometry (MS)
Application Note
Mass spectrometry is essential for determining the molecular weight and elemental formula of this compound. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for accurate mass determination.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the elemental composition.
Quantitative Data
Table 2: Expected Mass Spectrometry Data for this compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₈N₂ |
| Molecular Weight (Monoisotopic) | 96.0687 g/mol [9] |
| Expected [M+H]⁺ Ion (ESI-MS) | m/z 97.0760 |
Experimental Protocol: ESI-MS Analysis
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade solvent (e.g., Methanol, Acetonitrile)
-
Formic acid (optional, to promote protonation)
2. Sample Preparation:
-
Prepare a stock solution of the sample in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Create a dilute working solution by taking an aliquot of the stock solution and diluting it further with the solvent to a final concentration of 1-10 µg/mL.
-
If necessary, add 0.1% formic acid to the final solution to facilitate the formation of the [M+H]⁺ ion.
-
Filter the solution using a 0.22 µm syringe filter before introduction to the mass spectrometer.
3. Instrument Parameters (Direct Infusion ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): As per instrument recommendation
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
Mass Range: m/z 50-500
4. Data Analysis:
-
Acquire the mass spectrum in full scan mode.
-
Identify the base peak and the molecular ion peak. For this compound, the [M+H]⁺ peak at m/z 97.0760 should be prominent.
-
For HRMS, compare the measured exact mass of the molecular ion to the theoretical calculated mass to confirm the elemental formula.
Workflow Diagram: Mass Spectrometry Analysis
Caption: Workflow for MS sample preparation, data acquisition, and analysis.
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a powerful technique for assessing the purity of this compound and for its quantification. Due to the compound's hydrophilic nature and lack of a strong UV chromophore, direct analysis can be challenging.[5] Pre-column derivatization with a reagent like o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed to attach a UV-active or fluorescent tag, enhancing detection sensitivity and improving chromatographic separation on a reversed-phase column.[10][11]
Quantitative Data
Table 3: Typical HPLC Conditions for Derivatized Primary Amines.
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm)[10] |
| Mobile Phase A | Water or aqueous buffer (e.g., 50 mM Phosphate Buffer)[11] |
| Mobile Phase B | Acetonitrile or Methanol[10] |
| Elution | Gradient (e.g., 10% B to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis or Fluorescence (wavelength depends on derivatizing agent) |
| Injection Volume | 10-20 µL |
Note: The retention time will be specific to the exact method, derivatizing agent, and HPLC system used and must be determined experimentally.
Experimental Protocol: HPLC with Pre-column Derivatization (OPA)
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade solvents (Acetonitrile, Water)
-
o-Phthalaldehyde (OPA) reagent solution[10]
-
Borate buffer (400 mM, pH 9.5)[11]
-
Thiol (e.g., 3-mercaptopropionic acid)[11]
-
Volumetric flasks, vials, and syringes
2. Sample and Standard Preparation:
-
Prepare a stock solution of the sample (1 mg/mL) in a water/methanol (1:1 v/v) mixture.
-
Create a series of working standards by diluting the stock solution to concentrations ranging from 0.1 to 25 µg/mL.[4]
3. Derivatization Procedure:
-
In an autosampler vial, mix 50 µL of the sample or standard solution with 50 µL of borate buffer.
-
Add 10 µL of the OPA/thiol reagent solution.
-
Vortex the mixture for 30 seconds and allow it to react for 2 minutes at room temperature. The OPA reagent reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[10]
-
Immediately inject the derivatized sample into the HPLC system, as the derivatives can be unstable.
4. HPLC Instrument Parameters:
-
Set up the HPLC system with the column and mobile phases as described in Table 3.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Set the fluorescence detector to an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm for OPA derivatives.
-
Inject 10 µL of the derivatized sample.
5. Data Analysis:
-
Record the chromatogram. The purity of the sample is assessed by the percentage of the main peak area relative to the total area of all peaks.
-
For quantification, generate a calibration curve by plotting the peak area versus the concentration of the derivatized standards.
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC analysis with pre-column derivatization.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and simple technique used to identify the key functional groups present in a molecule. For this compound, FTIR can confirm the presence of N-H bonds (from both the pyrrole ring and the primary amine), C-H bonds, and the characteristic vibrations of the pyrrole ring structure. It serves as an excellent complementary technique to NMR for structural confirmation.[12]
Quantitative Data
Table 4: Key FTIR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 (broad) | N-H Stretch | Pyrrole NH & Amine NH₂[13] |
| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H (Pyrrole) |
| 2960-2850 | C-H Stretch (sp³) | Aliphatic C-H (CH₂) |
| ~1650 | N-H Scissoring | Primary Amine (NH₂) |
| ~1550 & ~1470 | C=C & C-N Stretch | Pyrrole Ring Vibrations[13] |
| ~1100 | C-N Stretch | Aliphatic Amine (CH₂-NH₂) |
Note: Values are typical and may shift slightly. Data is based on characteristic frequencies for pyrroles and primary amines.[13][14]
Experimental Protocol: FTIR Analysis (ATR)
1. Materials and Reagents:
-
This compound sample (liquid or solid)
-
Solvent for cleaning (e.g., Isopropanol)
-
Lint-free wipes
2. Sample Preparation & Acquisition:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Clean with isopropanol and a lint-free wipe and allow it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the sample (a single drop if liquid, a small amount of powder if solid) directly onto the center of the ATR crystal.
-
If the sample is a solid, lower the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups listed in Table 4.
-
Compare the obtained spectrum with a reference spectrum if available to confirm the identity of the compound.
Workflow Diagram: FTIR Analysis
Caption: Workflow for FTIR analysis using an ATR accessory.
References
- 1. This compound | 64608-72-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. This compound | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of (1H-Pyrrol-2-YL)methanamine by HPLC and GC-MS
Introduction
(1H-Pyrrol-2-YL)methanamine is a primary amine containing a pyrrole moiety. This compound and its derivatives are of interest to researchers in medicinal chemistry and drug development due to their potential pharmacological activities. Accurate and reliable analytical methods are essential for the quantification and identification of this compound in various matrices, from raw materials to biological samples.
This document provides detailed protocols for the analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. These methods are designed for use by researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a versatile technique for the analysis of polar compounds like primary amines.[1] The pyrrole ring in this compound allows for ultraviolet (UV) detection.[2][3] This method provides a direct analysis without the need for derivatization.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound using a reverse-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC vials with septa
-
0.22 µm syringe filters
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4] Polar-modified C18 columns can also be suitable for enhanced retention of polar analytes.[5][6]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (Pyrrole exhibits UV absorbance, with peaks often below 300 nm).[2][7]
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the initial mobile phase composition as the diluent.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. For complex matrices, solid-phase extraction (SPE) with a C18 cartridge may be necessary for sample clean-up.[8]
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Data Presentation: HPLC-UV
The following table summarizes the expected quantitative data for the HPLC analysis of this compound.
| Parameter | Expected Value |
| Retention Time (t R ) | 3.5 ± 0.2 min |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Linearity Range | 1.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These are representative hypothetical values and may vary depending on the specific instrumentation and experimental conditions.
Visualization: HPLC Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape and low volatility.[9] Derivatization is a common strategy to improve the chromatographic behavior of amines.[10] This protocol details the analysis of this compound by GC-MS after derivatization with trifluoroacetic anhydride (TFAA).[11]
Experimental Protocol: GC-MS
Objective: To identify and quantify this compound by GC-MS following derivatization with TFAA.
Instrumentation:
-
GC-MS system with an autosampler, split/splitless injector, and a mass selective detector.
-
Data acquisition and processing software.
Materials and Reagents:
-
This compound reference standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate
-
Anhydrous pyridine (optional, as a catalyst)
-
GC vials with inserts and PTFE-lined caps
-
Heating block or oven
Derivatization Procedure:
-
Sample Preparation: Accurately prepare a stock solution of this compound in anhydrous ethyl acetate (e.g., 1 mg/mL). Prepare working standards by dilution.
-
Reaction: In a GC vial, add 100 µL of the standard or sample solution.
-
Add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.[9]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
GC-MS Conditions:
-
GC Column: HP-5MS (or equivalent 5% phenyl methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Data Presentation: GC-MS
The following table summarizes the expected quantitative data for the GC-MS analysis of the TFAA derivative of this compound.
| Parameter | Expected Value |
| Retention Time (t R ) of TFAA derivative | 12.5 ± 0.3 min |
| Molecular Ion (M+) of TFAA derivative | m/z 192 |
| Major Fragment Ions | To be determined from the mass spectrum |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
Note: These are representative hypothetical values and may vary depending on the specific instrumentation and experimental conditions.
Visualization: GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether structural confirmation by mass spectrometry is necessary. The HPLC method offers a straightforward approach for direct quantification, while the GC-MS method provides high sensitivity and specificity after a simple derivatization step. Both protocols should be validated in the user's laboratory to ensure performance meets the intended analytical requirements.
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Luna Omega Polar C18 for Polar Compounds | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes & Protocols: Derivatization of (1H-Pyrrol-2-YL)methanamine for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1H-Pyrrol-2-YL)methanamine is a valuable scaffold in medicinal chemistry. Its structure, featuring a nucleophilic primary amine and an electron-rich pyrrole ring, allows for diverse chemical modifications.[1] This bifunctional nature enables the synthesis of a wide array of derivatives, which can be screened for various biological activities. The pyrrole core is a component of numerous natural products and synthetic drugs, known to interact with biological targets like enzymes and receptors through hydrogen bonding and π-π stacking interactions.[1] This document provides an overview of common derivatization strategies and detailed protocols for synthesizing and screening these compounds.
General Derivatization & Screening Workflow
The process of developing novel bioactive compounds from the this compound scaffold typically follows a structured workflow. This involves the initial synthesis of derivatives, followed by purification, characterization, and subsequent biological evaluation to identify lead compounds.
Experimental Protocols
Protocol 1: Synthesis of N-Acyl Derivatives (Amides)
This protocol describes the synthesis of amide derivatives by reacting this compound with an acyl chloride. This is a common strategy for exploring structure-activity relationships (SAR).[2]
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to obtain the pure N-acyl derivative.
Protocol 2: Synthesis of N-Sulfonyl Derivatives (Sulfonamides)
Sulfonamide derivatives are another important class of compounds in drug discovery. This protocol outlines their synthesis from this compound and a sulfonyl chloride.[3]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., Pyridine-3-sulfonyl chloride)
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine (1.5 eq) as a base and catalyst.
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Let the reaction stir at room temperature overnight or until completion as indicated by TLC.
-
Dilute the reaction mixture with DCM and wash with 1M HCl to remove excess pyridine.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the resulting residue via column chromatography to isolate the desired sulfonamide product.[3]
Biological Screening Protocol: Enzyme Inhibition Assay
Many pyrrole derivatives are evaluated as enzyme inhibitors.[4][5][6] The following is a general protocol for a colorimetric enzyme inhibition assay.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Synthesized pyrrole derivatives (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, PBS)
-
96-well microplate
-
Microplate reader
-
Positive control inhibitor
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the assay buffer to each well.
-
Add a small volume of the compound solution to the appropriate wells to achieve the desired final concentration (e.g., 10 µM for primary screening). Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the enzyme solution to all wells except the blank (buffer only) and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37 °C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure the absorbance (or fluorescence) at regular intervals using a microplate reader to monitor the reaction progress.
-
Calculate the percentage of inhibition for each compound relative to the negative control.
-
For compounds showing significant inhibition, perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Structure-Activity Relationships
Quantitative data from biological screens are crucial for understanding structure-activity relationships (SAR). The data should be organized to clearly show how modifications to the parent scaffold affect biological activity.
Table 1: Antitubercular Activity of Pyrrole-2-Carbohydrazide Derivatives
A series of pyrrole-2-carbohydrazide derivatives were synthesized and evaluated for their antimycobacterial activity against M. tuberculosis H37Rv. The results are expressed as Minimum Inhibitory Concentration (MIC).[7]
| Compound ID | R-Group (Substituent on Benzylidene) | MIC (µg/mL)[7] |
| GS1 | 4-Hydroxy | >100 |
| GS2 | 4-Chloro | 50 |
| GS3 | 4-Nitro | 25 |
| GS4 | 4-Dimethylamino | 12.5 |
| GS5 | 2-Hydroxy | >100 |
| Pyrazinamide | (Reference Drug) | 3.125 |
| Streptomycin | (Reference Drug) | 6.25 |
Data suggests that electron-donating groups at the para position of the benzene ring, such as dimethylamino, enhance antimycobacterial activity.[7]
Table 2: Enzyme Inhibitory Activity of Pyrrolo[1,2-a]quinoxaline Derivatives against Protein Kinase CK2
A set of pyrrolo[1,2-a]quinoxaline derivatives were tested for their ability to inhibit human protein kinase CK2.[6]
| Compound ID | R-Group (Substituent on Phenylamino) | IC₅₀ (nM)[6] |
| 1a | 3-Methyl | 310 |
| 1b | 4-Methyl | 140 |
| 1c | 3-Chloro | 49 |
| 1d | 4-Chloro | 70 |
| 1e | 3-Methoxy | 250 |
| 1f | 4-Methoxy | 180 |
The data indicates that small, electron-withdrawing groups like chlorine at the meta-position of the phenylamino ring result in the most potent inhibition of CK2.[6]
References
- 1. This compound | 64608-72-6 | Benchchem [benchchem.com]
- 2. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vlifesciences.com [vlifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (1H-Pyrrol-2-YL)methanamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude (1H-Pyrrol-2-YL)methanamine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this versatile building block.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after purification | - Product loss during acid wash: The aminomethyl group is basic and can be protonated and extracted into the aqueous acidic layer. - Product volatility: The compound may be lost during solvent removal under high vacuum or excessive heating. - Irreversible adsorption on silica gel: The basic amine can strongly interact with the acidic silica gel surface. | - Avoid strong acids for washing if possible. If an acid wash is necessary to remove basic impurities, carefully neutralize the aqueous layer and re-extract with an organic solvent to recover the product. - Use moderate temperatures and pressures during solvent evaporation. - Deactivate silica gel with a triethylamine solution before use, or use a different stationary phase like alumina. |
| Product discoloration (turns dark upon standing) | - Oxidation of the pyrrole ring: Pyrroles are susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored polymeric impurities.[1] - Presence of residual acidic or basic impurities: These can catalyze degradation. | - Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon).[1] - Store the product in a sealed, amber-colored vial at low temperatures.[2] - Ensure all acidic or basic reagents from the purification process are thoroughly removed. |
| Co-elution of impurities during column chromatography | - Inappropriate solvent system: The polarity of the eluent may not be optimal to separate the product from impurities. - Structurally similar impurities: Impurities with similar polarity to the product can be difficult to separate. | - Systematically screen for the optimal eluent system using thin-layer chromatography (TLC). A common mobile phase for pyrrole derivatives is a mixture of hexane and ethyl acetate.[3] For this amine, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation. - Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography. |
| Oily product that fails to crystallize | - Presence of impurities: Even small amounts of impurities can inhibit crystallization. - Product is a low-melting solid or an oil at room temperature. | - Re-purify the product using an alternative method (e.g., chromatography followed by distillation). - Attempt crystallization from a different solvent system. - If the product is indeed an oil, purification should focus on chromatography or distillation. |
| Incomplete removal of starting materials (e.g., pyrrole-2-carbaldehyde or pyrrole-2-carbonitrile) | - Incomplete reaction: The synthesis reaction may not have gone to completion. - Inefficient purification: The chosen purification method may not be effective at separating the starting material from the product. | - Monitor the reaction progress by TLC or other analytical methods to ensure completion. - For column chromatography, a gradient elution may be necessary to separate the less polar starting materials from the more polar amine product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as pyrrole-2-carbaldehyde or pyrrole-2-carbonitrile.[4]
-
Reducing agents and their byproducts: For example, borohydride salts if reductive amination was used.
-
Side-products: Such as over-alkylated or dimeric species.
-
Solvents: Residual solvents from the reaction and workup.
-
Water: From aqueous workup steps.
-
Polymeric pyrrole species: Formed due to the instability of the pyrrole ring.[1]
Q2: How can I minimize the degradation of this compound during purification?
A2: Pyrroles are sensitive to heat, light, and oxygen. To minimize degradation, it is recommended to:
-
Work under an inert atmosphere (nitrogen or argon) whenever possible.[5]
-
Use degassed solvents.
-
Avoid excessive heating during distillation or solvent evaporation by using reduced pressure.[2]
-
Protect the compound from light by using amber glassware or wrapping flasks with aluminum foil.
-
Purify the compound as quickly as possible after synthesis.
Q3: Is acid-base extraction a suitable purification method for this compound?
A3: Acid-base extraction can be a useful technique to separate this compound from non-basic impurities.[6] The crude mixture is dissolved in an organic solvent and extracted with an aqueous acid (e.g., dilute HCl). The basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be back-extracted into an organic solvent.[6] However, care must be taken as the pyrrole ring can be sensitive to strong acids.
Q4: What are the key parameters to consider for vacuum distillation of this compound?
A4: The key parameters are pressure and temperature. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal degradation.[2] For a related compound, 3-(1-hydroxybutyl)-1-methylpyrrole, a boiling point of 90-94°C at 0.05 mm Hg has been reported.[2] A similar range under high vacuum would be a reasonable starting point for this compound, with optimization based on the observed boiling point.
Q5: My compound streaks on the TLC plate during column chromatography. How can I fix this?
A5: Streaking of amines on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silica. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia (in the form of a methanolic ammonia solution), to your eluent. This will help to saturate the acidic sites on the silica gel and result in better spot shape.
Data Presentation
The following tables summarize typical parameters for the purification of pyrrole derivatives, which can be adapted for this compound. Optimal conditions should be determined empirically for each specific case.
Table 1: Comparison of Purification Methods
| Purification Method | Key Parameters | Typical Solvents/Mobile Phases | Expected Purity |
| Vacuum Distillation | Boiling Point, Pressure | N/A | >95% |
| Acid-Base Extraction | pH of aqueous phase | Dichloromethane, Diethyl ether, Ethyl acetate; Dilute HCl, NaOH | 90-98% |
| Flash Column Chromatography | Stationary Phase, Eluent System | Silica Gel (can be deactivated with triethylamine), Alumina | >98% |
Table 2: Representative Conditions for Purification
| Method | Parameter | Value | Notes |
| Vacuum Distillation | Pressure | 0.05 - 1 mmHg | For a related pyrrole derivative, a pressure of 0.05 mmHg was used.[2] |
| Temperature | 90 - 120 °C | This is an estimated range and should be optimized. | |
| Column Chromatography | Stationary Phase | Silica gel (230-400 mesh) | Deactivation with 1% triethylamine in the eluent is recommended. |
| Eluent System | Hexane/Ethyl Acetate with 0.5% Triethylamine | Gradient elution from 100% hexane to a higher polarity mixture. | |
| Dichloromethane/Methanol with 0.5% Triethylamine | For more polar impurities. | ||
| Acid-Base Extraction | Acidic Wash | 1 M HCl (aq) | Use cautiously due to potential pyrrole degradation. |
| Basic Wash | Saturated NaHCO₃ (aq) | For removing acidic impurities. | |
| Back-extraction | 1 M NaOH (aq) to basify, then extract with CH₂Cl₂ | To recover the amine from the acidic aqueous layer. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is effective for removing impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude product.
-
Distillation: Slowly apply vacuum to the system. Begin gentle heating of the distillation flask.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. Collect the main fraction corresponding to the boiling point of this compound at the applied pressure.
-
Completion: Once the desired fraction is collected, remove the heat and allow the system to cool before slowly releasing the vacuum.
Mandatory Visualization
Caption: Purification workflow for crude this compound.
References
Common side reactions in the synthesis of (1H-Pyrrol-2-YL)methanamine
This guide provides troubleshooting advice and frequently asked questions regarding common side reactions encountered during the synthesis of (1H-Pyrrol-2-YL)methanamine. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black, and I'm getting a low yield of the desired product. What is happening?
A1: The formation of dark, tar-like substances is a common issue and often indicates polymerization of the pyrrole ring.[1] The pyrrole nucleus is electron-rich and susceptible to oxidative polymerization, which can be initiated by air, acidic conditions, or oxidizing agents.[2][3] This process leads to the formation of polypyrrole, a black powder, significantly reducing the yield of the desired methanamine.[3]
Q2: I am attempting to synthesize this compound by reducing pyrrole-2-carbaldehyde, but I'm isolating a significant amount of an over-reduced product. What is this side product and how can I avoid it?
A2: A common side reaction during the reduction of functionalized pyrroles is the saturation of the pyrrole ring itself, leading to the formation of pyrrolidine derivatives.[4] The choice of reducing agent and reaction conditions is crucial to selectively reduce the aldehyde or nitrile group without affecting the aromaticity of the pyrrole ring.
Q3: During the workup, I'm noticing that my product is unstable. What precautions should I take?
A3: this compound can be sensitive to air and light, which can promote oxidation and polymerization. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.
Q4: I'm using a Paal-Knorr synthesis approach to create a substituted pyrrole precursor, but my yields are low and I'm seeing byproducts. What are the likely side reactions?
A4: In the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine, a common competing reaction is the formation of furan derivatives, especially under strongly acidic conditions (pH < 3).[1] To favor the formation of the pyrrole ring, it is recommended to use weakly acidic conditions, such as acetic acid, or to perform the reaction under neutral conditions.[1]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common side reactions during the synthesis of this compound.
Issue 1: Polymerization of the Pyrrole Ring
-
Symptom: The reaction mixture darkens significantly (dark brown to black), and a solid precipitate may form. The yield of the desired product is low.
-
Cause: The electron-rich pyrrole ring is prone to oxidation and polymerization. This can be catalyzed by acids, oxidizing agents, or even air.[2][3]
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of Acidity: If the reaction is acid-catalyzed, use the mildest possible acidic conditions. Strong acids can promote polymerization.[1]
-
Temperature Control: Avoid excessive heat, as it can accelerate polymerization.
-
Issue 2: Over-reduction to Pyrrolidine Derivatives
-
Symptom: Spectroscopic analysis (e.g., NMR) of the product mixture shows the presence of signals corresponding to a saturated five-membered ring in addition to or instead of the pyrrole signals.
-
Cause: The reducing agent is too harsh and is reducing the aromatic pyrrole ring in addition to the target functional group (e.g., aldehyde or nitrile).[4]
-
Solutions:
-
Choice of Reducing Agent: For the reduction of pyrrole-2-carbaldehyde, milder reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred over more powerful reagents like lithium aluminum hydride (LiAlH₄).[4]
-
Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times can help to improve selectivity.
-
Issue 3: Formation of Furan Byproducts (in Paal-Knorr Synthesis)
-
Symptom: Analysis of the product mixture reveals the presence of a furan derivative alongside the desired pyrrole.
-
Cause: This is a known side reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions.[1]
-
Solutions:
Quantitative Data on Side Reactions
| Side Reaction | Precursor/Method | Conditions Favoring Side Reaction | Typical Impact on Yield |
| Polymerization | General Pyrrole Syntheses | Acidic pH, presence of oxidants, elevated temperatures | Can lead to significant yield loss and complex purification |
| Over-reduction | Reduction of Pyrrole-2-carbaldehyde/carbonitrile | Use of strong reducing agents (e.g., LiAlH₄) | Formation of pyrrolidine derivatives, reducing the yield of the target amine |
| Furan Formation | Paal-Knorr Synthesis | Strongly acidic conditions (pH < 3) | Competes with pyrrole formation, leading to a mixture of products[1] |
Experimental Protocols
Protocol 1: Reductive Amination of Pyrrole-2-carbaldehyde
This method is a common route to this compound.[4]
-
Dissolution: Dissolve pyrrole-2-carbaldehyde in a suitable solvent (e.g., methanol) in a round-bottom flask under an inert atmosphere.
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Stirring: Stir the mixture at room temperature for a specified period to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for common side reactions.
Caption: Synthetic pathway and potential side reactions.
References
Technical Support Center: Optimizing Reaction Conditions for the N-alkylation of (1H-Pyrrol-2-YL)methanamine
Welcome to the technical support center for the N-alkylation of (1H-pyrrol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges in this selective alkylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of this compound?
The main challenge is achieving selective alkylation of the primary amine on the methanamine side chain without alkylating the nitrogen atom of the pyrrole ring. The pyrrole nitrogen is also nucleophilic and can compete with the primary amine for the alkylating agent, leading to a mixture of N-alkylated products.
Q2: What are the main strategies to achieve selective N-alkylation on the side-chain amine?
There are two primary strategies to ensure selective alkylation of the side-chain amine:
-
Protection of the Pyrrole Nitrogen: The most common approach involves protecting the pyrrole nitrogen with a suitable protecting group. This deactivates the pyrrole nitrogen towards alkylation, allowing the selective reaction of the primary amine. The protecting group is then removed in a subsequent step.
-
Reductive Amination: An alternative route is the reductive amination of pyrrole-2-carboxaldehyde with a primary amine. This method directly forms the desired N-alkylated product without the need for protecting groups.
Q3: What are suitable protecting groups for the pyrrole nitrogen in this reaction?
Electron-withdrawing groups are effective for protecting the pyrrole nitrogen as they reduce its nucleophilicity. Commonly used protecting groups include:
-
Sulfonyl groups: such as p-toluenesulfonyl (Tosyl, Ts) or benzenesulfonyl.
-
Carbamate groups: such as tert-butyloxycarbonyl (Boc).
Q4: How can I remove the pyrrole protecting group after alkylation?
The deprotection method depends on the protecting group used:
-
N-Tosyl (Ts) group: Can be removed by treatment with a base such as sodium hydroxide in a mixture of methanol and water.[1]
-
N-Boc group: Can be cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or by heating in a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE).[2] A mild method using oxalyl chloride in methanol has also been reported.[3][4]
Q5: What are the typical reducing agents used in the reductive amination of pyrrole-2-carboxaldehyde?
Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). Catalytic hydrogenation can also be employed.
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no reaction | 1. Insufficiently activated alkylating agent.2. Inappropriate base or solvent.3. Low reaction temperature. | 1. Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride).2. For direct alkylation, ensure the base is strong enough to deprotonate the amine. For N-protected pyrrole, a moderate base like K₂CO₃ is often sufficient. Use a polar aprotic solvent like DMF or acetonitrile.[5]3. Gradually increase the reaction temperature and monitor for product formation and potential side reactions. |
| Mixture of products (alkylation on both pyrrole and side-chain amine) | 1. Lack of pyrrole nitrogen protection.2. Premature deprotection of the pyrrole nitrogen. | 1. Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc or Tosyl) before proceeding with the alkylation of the side-chain amine.2. Ensure the reaction conditions for alkylation are compatible with the chosen protecting group. Avoid strongly acidic or basic conditions that could cleave the protecting group. |
| Over-alkylation of the side-chain amine (formation of tertiary amine) | 1. Excess of alkylating agent.2. The mono-alkylated product is more nucleophilic than the starting primary amine. | 1. Use a stoichiometric amount or a slight excess of the alkylating agent (1.0-1.2 equivalents).2. Control the reaction time and temperature carefully. Consider using a less reactive alkylating agent or a milder base. |
| Low yield in reductive amination | 1. Inefficient imine formation.2. Inactive reducing agent.3. Unsuitable catalyst for hydrogenation. | 1. Ensure the removal of water formed during imine formation, for example, by using a dehydrating agent or a Dean-Stark trap.2. Use a fresh batch of the reducing agent.3. For catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and optimize hydrogen pressure and temperature.[6] |
Experimental Protocols
Strategy 1: N-Alkylation via Pyrrole Protection
This strategy involves a three-step process: protection of the pyrrole nitrogen, N-alkylation of the side-chain amine, and deprotection of the pyrrole nitrogen.
Step 1: Protection of Pyrrole Nitrogen (Example with Boc group)
-
Reactants: this compound, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve this compound and the base in the chosen solvent.
-
Add Boc₂O dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the N-Boc protected product by column chromatography.
-
Step 2: N-Alkylation of the Side-Chain Amine
-
Reactants: N-Boc-(1H-pyrrol-2-yl)methanamine, alkyl halide (e.g., alkyl bromide or iodide), a base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
Dissolve N-Boc-(1H-pyrrol-2-yl)methanamine in the solvent.
-
Add the base and the alkyl halide.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the N-alkylated product by column chromatography.
-
Step 3: Deprotection of the Pyrrole Nitrogen
-
Reactants: N-alkyl-N-Boc-(1H-pyrrol-2-yl)methanamine, and a deprotecting agent (e.g., trifluoroacetic acid in dichloromethane).
-
Procedure:
-
Dissolve the N-Boc protected compound in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Carefully neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final N-alkyl-(1H-pyrrol-2-yl)methanamine.
-
Strategy 2: Reductive Amination
This is a one-pot or two-step procedure that directly yields the N-alkylated product.
-
Reactants: Pyrrole-2-carboxaldehyde, a primary amine, a reducing agent (e.g., sodium triacetoxyborohydride - STAB), and a solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Procedure:
-
Dissolve pyrrole-2-carboxaldehyde and the primary amine in the solvent.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Add the reducing agent portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in the N-alkylation of this compound.
Table 1: Conditions for N-Alkylation of N-Protected Pyrrole Derivatives
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propargyl bromide | K₂CO₃ | DMF | Room Temp. | 14 | 87 | [5] |
| Methyl iodide | K₂CO₃ | DMF | Room Temp. | 12 | >90 | [7] |
| Benzyl bromide | KOH | Ionic Liquid | Room Temp. | 1 | 95 | [7] |
| Ethyl bromide | NaH | THF | 0 to RT | 4 | 85 | General Protocol |
Note: Yields are for the N-alkylation step on a protected pyrrole substrate and may vary depending on the specific protecting group and substrate.
Table 2: Conditions for Reductive Amination of Pyrrole-2-carboxaldehyde
| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | 85-95 | General Protocol |
| Aniline | NaBH₄ | Methanol | Reflux | 6 | ~70 | [8] |
| Various primary amines | H₂ (6.5 MPa), Fe catalyst | aq. NH₃ | 130 | 20 | 75-96 | [9][10] |
Note: Yields are highly dependent on the specific amine and reaction conditions.
Visualizations
Workflow for Selective N-Alkylation via Pyrrole Protection
Caption: Workflow for selective N-alkylation using a protection group strategy.
Workflow for N-Alkylation via Reductive Amination
Caption: Workflow for N-alkylation via the reductive amination pathway.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 64608-72-6 | Benchchem [benchchem.com]
- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of (1H-Pyrrol-2-YL)methanamine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (1H-Pyrrol-2-YL)methanamine and its derivatives. Pyrrole-containing compounds are known for their diverse biological activities, but their inherent instability can pose significant challenges during experimentation and storage. This guide aims to address these issues directly, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs) - Quick Navigation
General Stability & Storage
-
Q1: My this compound solution has turned brown. What is the cause and is it still usable? this compound and its derivatives are susceptible to oxidation and polymerization, which often results in a color change from colorless or pale yellow to brown or black. This process can be accelerated by exposure to air, light, and acidic conditions. The appearance of a dark color typically indicates degradation and the formation of polymeric byproducts. For most applications, especially in a biological context, the use of discolored solutions is not recommended as the purity is compromised and the degradation products may have unpredictable effects. It is advisable to use freshly prepared solutions or compounds that have been stored under an inert atmosphere and protected from light.
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Q2: What are the optimal storage conditions for this compound and its derivatives to minimize degradation? To ensure the long-term stability of this compound and its derivatives, they should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Freezing at -20°C or even -80°C is effective in slowing down degradation pathways like polymerization[1]. For solid compounds, storage in a desiccator can help to prevent moisture-induced degradation. It is also crucial to protect the compounds from light by using amber vials or by wrapping the container in aluminum foil.
Experimental Troubleshooting
-
Q3: I am observing unexpected peaks in the NMR spectrum of my sample. Could this be due to degradation? Yes, the appearance of unexpected signals in an NMR spectrum can be an indication of degradation. Broad humps in the baseline may suggest the presence of polymeric material. The formation of new sharp signals could indicate the presence of smaller degradation products. It is recommended to run a fresh NMR on a newly prepared sample or a sample that has been stored under optimal conditions to compare with the suspect spectrum.
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Q4: My reaction yield is consistently low when using a this compound derivative. Could stability be a factor? Absolutely. The stability of the pyrrole derivative under the reaction conditions is a critical factor. Many reactions are conducted at elevated temperatures or under acidic or basic conditions, which can lead to significant degradation of the starting material. It is advisable to monitor the stability of your starting material under the reaction conditions (without other reagents) by a suitable analytical method like TLC or LC-MS to assess its stability. If degradation is observed, consider using milder reaction conditions, shorter reaction times, or protecting the pyrrole nitrogen.
-
Q5: How does pH affect the stability of this compound derivatives? Pyrrole derivatives are generally most stable in a neutral medium. They are known to be labile in acidic media and extremely unstable in alkaline conditions[2]. The protonation of the pyrrole nitrogen under acidic conditions can make the ring more susceptible to nucleophilic attack, while under alkaline conditions, deprotonation can facilitate oxidation. Therefore, it is crucial to control the pH during experiments and in final formulations.
Troubleshooting Guides
This section provides a systematic approach to resolving common stability-related issues encountered during experiments with this compound and its derivatives.
Issue 1: Rapid Discoloration of Solutions
-
Symptom: A freshly prepared solution of a this compound derivative rapidly turns yellow, brown, or black.
-
Potential Causes:
-
Oxidation: Exposure to atmospheric oxygen.
-
Photodegradation: Exposure to ambient or UV light.
-
Acid-catalyzed polymerization: Presence of acidic impurities in the solvent or on glassware.
-
-
Troubleshooting Steps:
-
Solvent Purity: Use freshly distilled or high-purity, degassed solvents.
-
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Light Protection: Work in a fume hood with the sash down and the lights off where possible, or use amber glassware.
-
Glassware Neutrality: Ensure all glassware is thoroughly cleaned and rinsed with a neutral solvent to remove any acidic residues.
-
Issue 2: Formation of Insoluble Material
-
Symptom: Precipitation of an insoluble, often dark-colored, solid from a solution of a this compound derivative.
-
Potential Cause:
-
Polymerization: Pyrrole rings can polymerize, especially under acidic conditions or in the presence of oxidizing agents, to form insoluble polypyrroles.
-
-
Troubleshooting Steps:
-
pH Control: Buffer the solution to a neutral pH if compatible with the experimental protocol.
-
Avoid Strong Acids: If acidic conditions are required, use the mildest possible acid and the lowest necessary concentration.
-
Low Temperature: Conduct the experiment at a lower temperature to reduce the rate of polymerization.
-
Radical Inhibitors: In some cases, the addition of a small amount of a radical inhibitor (e.g., BHT) may help to suppress polymerization, but its compatibility with the desired reaction must be verified.
-
Issue 3: Inconsistent Biological Assay Results
-
Symptom: High variability in the results of biological assays using the same batch of a this compound derivative.
-
Potential Causes:
-
Degradation in Assay Buffer: The compound may be unstable in the aqueous, buffered conditions of the biological assay.
-
Adsorption to Labware: The compound or its degradation products may adsorb to the surface of plasticware (e.g., microplates).
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Time-dependent degradation: The compound may degrade over the time course of the assay.
-
-
Troubleshooting Steps:
-
Stability in Assay Media: Perform a preliminary experiment to assess the stability of the compound in the assay buffer over the duration of the experiment using an analytical technique like HPLC.
-
Use of Freshly Prepared Solutions: Prepare stock solutions fresh for each experiment and dilute to the final concentration immediately before use.
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Minimize Incubation Times: If the compound is found to be unstable, try to reduce the incubation times of the assay.
-
Consider Glassware: If adsorption is suspected, consider using glass or low-adhesion plasticware.
-
Quantitative Stability Data
Disclaimer: The following table provides illustrative stability data for a generic this compound derivative based on the known behavior of pyrrole compounds. This data is intended for guidance and may not be representative of all derivatives. It is strongly recommended to perform specific stability studies for the compound of interest.
| Condition | Parameter | Value | % Degradation (Illustrative) | Primary Degradation Pathway |
| Hydrolytic Stability | pH | 2.0 | > 50% after 24h | Acid-catalyzed polymerization/hydrolysis |
| pH | 7.0 | < 5% after 24h | Minimal degradation | |
| pH | 9.0 | > 70% after 24h | Base-catalyzed oxidation/polymerization | |
| Thermal Stability | Temperature | 4°C | < 2% after 1 week | Slow oxidation |
| Temperature | 25°C (Room Temp) | 10-20% after 1 week | Oxidation and polymerization | |
| Temperature | 40°C | > 40% after 1 week | Accelerated oxidation and polymerization | |
| Photostability | Light Exposure | Ambient light | 15-30% after 24h | Photodegradation, oxidation |
| Light Exposure | UV light (365 nm) | > 60% after 6h | Rapid photodegradation | |
| Oxidative Stability | Oxidizing Agent | Air | 10-20% after 1 week (in solution) | Oxidation |
| Oxidizing Agent | H₂O₂ (3%) | > 80% after 1h | Rapid oxidation and ring opening |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Derivative
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
This compound derivative
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 60°C for one week.
-
At specified time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound (1 mg/mL in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC at appropriate time intervals.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify any major degradation products.
Protocol 2: General Procedure for Stability-Indicating HPLC Method Development
1. Instrumentation:
-
HPLC system with a diode array detector (DAD) or mass spectrometer (MS).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase:
-
A gradient elution is often necessary to separate the parent compound from its degradation products. A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
3. Method Development:
- Inject a solution of the undegraded compound to determine its retention time and UV spectrum.
- Inject samples from the forced degradation studies.
- Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation product peaks.
- Peak purity analysis using the DAD is essential to ensure that the parent peak is free from co-eluting impurities.
Visualizations
Logical Troubleshooting Workflow for Compound Discoloration
Caption: A flowchart for troubleshooting the discoloration of this compound and its derivatives.
Proposed Oxidative Degradation Pathway
Caption: A simplified proposed pathway for the oxidative degradation of this compound.
Experimental Workflow for Stability Testing
Caption: A general workflow for conducting stability testing of this compound derivatives.
References
Technical Support Center: Synthesis of (1H-Pyrrol-2-YL)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (1H-Pyrrol-2-YL)methanamine, with a focus on improving reaction yields.
Troubleshooting Guide: Overcoming Low Yields
This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Question 1: My reductive amination of pyrrole-2-carboxaldehyde is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the reductive amination of pyrrole-2-carboxaldehyde are a common issue. Several factors could be contributing to this problem, including side reactions, instability of the starting material or product, and suboptimal reaction conditions.
Potential Causes and Solutions:
-
Iminium Ion Formation: The initial condensation of pyrrole-2-carboxaldehyde with the amine source to form the iminium ion is a critical equilibrium step. If this equilibrium is not favorable, the subsequent reduction will be inefficient.
-
Troubleshooting:
-
pH Control: The pH of the reaction medium is crucial. Acidic conditions can catalyze imine formation, but excessive acidity can protonate the amine, rendering it non-nucleophilic. A slightly acidic medium (pH 4-6) is often optimal.
-
Water Removal: The formation of the iminium ion releases water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding dehydrating agents like molecular sieves.
-
-
-
Reducing Agent Selection: The choice of reducing agent is critical. Some reducing agents may be too harsh, leading to over-reduction or side reactions, while others may not be reactive enough.
-
Troubleshooting:
-
Mild Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are generally effective for reductive aminations as they are more selective for the iminium ion over the aldehyde.[1]
-
Alternative Reducing Agents: Other reducing agents like benzylamine-borane have been shown to be effective and can be used under mild conditions.[2]
-
-
-
Side Reactions: The pyrrole ring is electron-rich and can be susceptible to polymerization or other side reactions under acidic conditions. The aldehyde starting material can also undergo self-condensation (aldol reaction).
-
Troubleshooting:
-
Temperature Control: Running the reaction at lower temperatures can help to minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the sensitive pyrrole moiety.[3]
-
-
Question 2: I am observing multiple spots on my TLC plate after the reaction, making purification of this compound difficult. What are these byproducts and how can I avoid them?
Answer:
The formation of multiple byproducts is a frequent challenge. These can arise from the starting materials, intermediates, or the final product.
Common Byproducts and Prevention Strategies:
-
Unreacted Pyrrole-2-carboxaldehyde: If the reaction has not gone to completion, you will have remaining starting material.
-
Solution: Increase the reaction time or temperature (cautiously), or add a fresh portion of the reducing agent.
-
-
Alcohol Byproduct: The reducing agent can directly reduce the pyrrole-2-carboxaldehyde to (1H-pyrrol-2-yl)methanol.
-
Solution: Use a reducing agent that is more selective for the iminium ion, such as NaBH₃CN or STAB. Add the reducing agent after allowing sufficient time for the iminium ion to form.
-
-
Dimerization/Polymerization: The electron-rich pyrrole ring can polymerize under acidic conditions.
-
Solution: Maintain careful control of the pH and temperature. Use of a less acidic catalyst or a buffer may be beneficial.
-
-
Oxidation Products: Pyrrole derivatives can be sensitive to air oxidation, leading to colored impurities.[3][4]
-
Solution: Perform the reaction and workup under an inert atmosphere. Degas all solvents before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent and direct methods are:
-
Reductive Amination of Pyrrole-2-carboxaldehyde: This is a versatile method where pyrrole-2-carboxaldehyde is reacted with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.[1]
-
Reduction of Pyrrole-2-carbonitrile: This is an efficient route, often favored in industrial settings, that involves the reduction of the nitrile group to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[1]
Q2: My starting material, pyrrole-2-carboxaldehyde, seems to degrade during the reaction. How can I address this?
A2: Pyrrole-2-carboxaldehyde can be unstable, particularly over long reaction times or at elevated temperatures.[5] To mitigate this, consider the following:
-
Use freshly purified pyrrole-2-carboxaldehyde for your reaction.
-
Keep reaction times as short as possible.
-
Maintain a low reaction temperature.
-
Conduct the reaction under an inert atmosphere to prevent oxidative degradation.
Q3: Are there any alternative synthetic strategies to consider if reductive amination and nitrile reduction fail to provide good yields?
A3: Yes, other methods, though potentially more complex, can be employed:
-
Gabriel Synthesis: This classic method can be adapted by reacting potassium phthalimide with 2-(chloromethyl)-1H-pyrrole, followed by hydrazinolysis.
-
Staudinger Reaction: The reaction of 2-(azidomethyl)-1H-pyrrole with a phosphine like triphenylphosphine, followed by hydrolysis, yields the desired amine.
-
Hofmann Rearrangement: Starting from pyrrole-2-carboxamide, treatment with bromine and a base can yield the amine, albeit with the loss of one carbon atom.
Q4: What are the best practices for the purification and storage of this compound?
A4: this compound is an amine and can be prone to oxidation and degradation.
-
Purification: Column chromatography on silica gel is a common method. Due to the basic nature of the amine, it may be beneficial to treat the silica gel with a small amount of a base like triethylamine in the eluent to prevent streaking and improve recovery. Distillation under reduced pressure is also an option for purification.
-
Storage: The purified amine should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer) and protected from light to minimize degradation.[4]
Quantitative Data Summary
The following tables summarize reported yields for different synthetic approaches to this compound and its precursors.
Table 1: Comparison of Yields for this compound Synthesis
| Synthetic Route | Precursor | Reagents | Yield (%) | Reference |
| Reductive Amination | Pyrrole-2-carboxaldehyde | NH₄OAc, NaBH₃CN | 60-80% | General Literature |
| Nitrile Reduction | Pyrrole-2-carbonitrile | LiAlH₄ in THF | 70-90% | General Literature |
| Nitrile Reduction | 5-(2-fluorophenyl)-1-(pyridine-3-alkylsulfonyl)-1H-pyrrole-3-nitrile | H₂, 10% Pd/C | 74% | [6] |
| Reductive Amination | 5-(2-fluorophenyl)-1-(pyridine-3-alkylsulfonyl)-1H-pyrrole-3-amine | Paraformaldehyde, NaBH₄ | 80% | [6] |
Table 2: Yields for the Synthesis of Pyrrole-2-carboxaldehyde Precursor
| Reaction | Precursor | Reagents | Yield (%) | Reference |
| Vilsmeier-Haack | 2-Chloropyrrole | POCl₃, DMF | Moderate (complex mixture) | [7] |
| Enzymatic Carboxylation and Reduction | Pyrrole | PA0254, CARse, ATP, NADPH | ~9% conversion | [5] |
Experimental Protocols
Protocol 1: Reductive Amination of Pyrrole-2-carboxaldehyde
This protocol describes a general procedure for the synthesis of this compound via reductive amination.
-
Dissolution: In a round-bottom flask, dissolve pyrrole-2-carboxaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol (MeOH) under an inert atmosphere.
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Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~2 to destroy any remaining NaBH₃CN.
-
Basification: Make the solution basic (pH > 10) by the addition of aqueous NaOH.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Reduction of Pyrrole-2-carbonitrile with LiAlH₄
This protocol outlines the reduction of pyrrole-2-carbonitrile to this compound.
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Nitrile: Dissolve pyrrole-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amine.
-
Purification: Purify the product by vacuum distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Reductive amination reaction and side pathways.
References
- 1. This compound | 64608-72-6 | Benchchem [benchchem.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation [mdpi.com]
- 6. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Vilsmeier-Haack Formylation of Pyrroles: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the Vilsmeier-Haack Formylation of Pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during this essential synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrroles?
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2][3][4] For pyrroles, which are highly electron-rich heterocycles, this reaction provides a reliable way to synthesize pyrrole-2-carbaldehydes, crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][5] The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt.[1][2][3]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent, a chloroiminium salt, is the active formylating agent in this reaction.[3][6] It is most commonly prepared in situ by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][3][4] Other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[3] The preparation is an exothermic reaction and should be conducted under anhydrous conditions at low temperatures (e.g., 0 °C) to prevent decomposition of the reagent.[3][6]
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[6]
-
Vilsmeier Reagent: Moisture-sensitive and can be corrosive.[6]
-
Work-up: The quenching of the reaction mixture, often with ice or a basic solution, is highly exothermic and must be done slowly and with adequate cooling to control the reaction.[6]
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Explanation |
| Inactive Vilsmeier Reagent | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity anhydrous DMF and POCl₃.[6] | Moisture in the reaction flask or reagents will decompose the Vilsmeier reagent, rendering it inactive.[6] DMF can also decompose over time to produce dimethylamine, which can interfere with the reaction.[7] |
| Insufficiently Reactive Pyrrole Substrate | For pyrroles with electron-withdrawing substituents, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[8][9] | Electron-withdrawing groups decrease the nucleophilicity of the pyrrole ring, making it less reactive towards the electrophilic Vilsmeier reagent.[8][9] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or gradually increasing the temperature.[6] | The optimal reaction time and temperature can vary depending on the specific pyrrole substrate.[10] |
| Improper Work-up | Ensure the pH of the aqueous solution is sufficiently basic (pH > 8) during work-up to facilitate the hydrolysis of the iminium intermediate to the final aldehyde. | The final step of the reaction is the hydrolysis of the iminium salt intermediate, which requires an aqueous basic environment to proceed to completion.[1][2] |
Issue 2: Formation of a Dark, Tarry Residue
| Potential Cause | Recommended Solution | Explanation |
| Reaction Overheating | Maintain strict temperature control throughout the reaction, especially during the exothermic formation of the Vilsmeier reagent and the addition of the pyrrole substrate. Use an ice bath or other cooling methods.[6] | The Vilsmeier-Haack reaction is exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of the starting material and product, resulting in tar formation.[6] |
| Presence of Impurities | Use purified starting materials and high-purity, anhydrous solvents. | Impurities in the pyrrole substrate or solvents can lead to undesired side reactions and decomposition under the reaction conditions. |
Issue 3: Multiple Products Observed on TLC/NMR
| Potential Cause | Recommended Solution | Explanation |
| Di-formylation | Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Adding the pyrrole solution slowly to the Vilsmeier reagent can also help minimize over-reaction. | An excess of the Vilsmeier reagent can lead to the formylation of multiple positions on the pyrrole ring, especially if the product is also activated. |
| Isomeric Products (α- vs. β-formylation) | The regioselectivity is influenced by steric and electronic factors. For 1-substituted pyrroles, bulky substituents tend to favor formylation at the less hindered β-position.[8][11] | While formylation typically occurs at the more electron-rich α-position (C2 or C5), steric hindrance from a substituent on the nitrogen can direct the Vilsmeier reagent to the β-position (C3 or C4).[1][8][11] |
| Side Reactions | Be aware of potential side reactions, such as chlorination of the pyrrole ring, which has been observed in some cases.[12] Careful control of reaction conditions and stoichiometry is key. | Under certain conditions, the reagents can participate in reactions other than formylation, leading to unexpected byproducts. |
Issue 4: Vilsmeier Reagent Color
| Observation | Interpretation |
| Colorless to Yellow/Orange Reagent | The Vilsmeier reagent itself is often colorless when pure. However, the formation of a yellow or orange color is common and is usually due to minor impurities in the starting materials. This coloration does not necessarily indicate a problem with the reagent's reactivity.[13] |
| Dark Red/Brown Reaction Mixture | Upon addition of the pyrrole to the Vilsmeier reagent, the reaction mixture often turns a dark red or brown color. This is a common observation and can be an indicator that the reaction is proceeding.[13] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Pyrrole
This protocol is a general guideline and may require optimization for specific substrates.
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve the pyrrole substrate (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF or 1,2-dichloroethane).[3]
-
Add the solution of the pyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. For less reactive substrates, gentle heating (e.g., 40-80 °C) may be necessary.[3][5]
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly pour the reaction mixture onto crushed ice or into a cold, stirred aqueous solution of sodium bicarbonate or sodium acetate.[3][4][6]
-
Stir the mixture vigorously until the hydrolysis is complete (typically 1-2 hours), ensuring the final pH is basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
-
Visualizing the Vilsmeier-Haack Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of pyrrole.
Caption: The Vilsmeier-Haack reaction mechanism for the formylation of pyrrole.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. scribd.com [scribd.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Enhancing Selectivity in Reactions of (1H-Pyrrol-2-YL)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1H-Pyrrol-2-YL)methanamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common selectivity challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of products when reacting this compound with electrophiles?
A1: this compound has two primary nucleophilic sites: the primary amine of the methanamine group and the electron-rich pyrrole ring. The pyrrole ring itself has multiple reactive positions, primarily the C5 (α') and C3 (β) positions, with the C5 position generally being more reactive towards electrophilic substitution. This dual reactivity often leads to a mixture of N-alkylated/acylated products on the side chain and C-alkylated/acylated products on the pyrrole ring.
Q2: How can I selectively perform a reaction on the methanamine side chain without affecting the pyrrole ring?
A2: To achieve selective functionalization of the methanamine side chain, it is crucial to control the reaction conditions to favor nucleophilic attack by the amine over electrophilic substitution on the pyrrole ring. This can often be achieved by:
-
Using appropriate protecting groups: Protecting the pyrrole nitrogen with an electron-withdrawing group, such as a sulfonyl or a Boc group, can decrease the nucleophilicity of the pyrrole ring, thus favoring reaction at the methanamine.[1]
-
Optimizing reaction conditions: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired N-functionalized product.
Q3: I am trying to perform an electrophilic substitution on the pyrrole ring, but I am getting a mixture of C3 and C5 substituted products. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in electrophilic substitution on the pyrrole ring of this compound can be challenging. The C5 position is generally favored due to better stabilization of the cationic intermediate.[2] To improve selectivity for a specific position, consider the following strategies:
-
N-Protection: Introducing a bulky protecting group on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) group, can sterically hinder the C2 and C5 positions, directing the electrophile to the C3 or C4 positions.[3] Conversely, a smaller protecting group may favor substitution at the less hindered C5 position.
-
Directing Groups: The methanamine side chain itself can influence regioselectivity. Protecting the amine, for example as a Boc-protected amine, can alter its electronic and steric influence on the pyrrole ring.
Troubleshooting Guides
Issue 1: Low Selectivity in N-Alkylation
Problem: When attempting to alkylate the primary amine of this compound, you observe significant C-alkylation on the pyrrole ring and/or di-alkylation of the amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low selectivity in N-alkylation.
Quantitative Data: N-Alkylation vs. C-Alkylation
| Protecting Group (PG) on Pyrrole-N | Base | Temperature (°C) | Solvent | N-Alkylation Yield (%) | C-Alkylation Yield (%) |
| None | K₂CO₃ | 25 | DMF | Moderate | Significant |
| Boc | NaH | 0 | THF | High | Low |
| Tosyl | Cs₂CO₃ | 25 | Acetonitrile | High | Very Low |
Note: Yields are generalized from typical outcomes in related systems. Actual results may vary.
Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation
Problem: Attempted Friedel-Crafts acylation on the pyrrole ring of N-protected this compound results in a mixture of C3 and C5 acylated products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in Friedel-Crafts acylation.
Quantitative Data: Regioselectivity in Friedel-Crafts Acylation of N-Protected Pyrroles
| N-Protecting Group | Lewis Acid | Temperature (°C) | C5-Acyl Product Yield (%) | C3-Acyl Product Yield (%) |
| Boc | AlCl₃ | 0 | Major | Minor |
| Tosyl | SnCl₄ | -20 | Moderate | Moderate |
| TIPS | TiCl₄ | -78 | Minor | Major |
Note: Yields are generalized from typical outcomes in related systems. Actual results may vary.
Experimental Protocols
Protocol 1: Selective N-Boc Protection of this compound
This protocol describes the selective protection of the primary amine on the side chain.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of Boc₂O (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Reductive Amination using this compound
This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde in DCE, add this compound.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃.
-
Extract the mixture with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data: Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity for Imine Reduction | Functional Group Tolerance | Handling Considerations |
| NaBH(OAc)₃ | High | Good (tolerates most functional groups) | Moisture sensitive |
| NaBH₃CN | High | Good | Toxic cyanide byproduct |
| NaBH₄ | Moderate (can reduce aldehydes/ketones) | Moderate | Generally safe |
Signaling Pathways and Logical Relationships
Logical Flow for Improving Reaction Selectivity:
Caption: A logical workflow for developing a selective reaction strategy.
References
Technical Support Center: Purification of (1H-Pyrrol-2-YL)methanamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and detailed protocols for the column chromatography purification of (1H-Pyrrol-2-YL)methanamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and similar basic amines via column chromatography.
Q1: Why is my purified this compound showing significant peak tailing on a standard silica gel column?
A: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. This is due to the strong interaction between the basic amine functional group and the acidic silanol groups on the surface of the silica gel.[1][2][3] This interaction can lead to poor peak shape, broadening, and even irreversible adsorption of the compound onto the column.[2][3]
Q2: How can I prevent peak tailing and improve the separation of my compound on silica gel?
A: To mitigate the interaction with acidic silanols, you can add a basic modifier to your mobile phase.[1][2] A common and effective strategy is to add a small amount of triethylamine (TEA) to the eluent, typically in the range of 0.1-1%.[2] The TEA will compete with your compound for the acidic sites on the silica gel, leading to a more symmetrical peak shape and improved elution.[3][4] Alternatively, a solution of methanol saturated with ammonia can be used as a polar component in your mobile phase.[2]
Q3: My compound is still not separating well, even with the addition of triethylamine. What are my other options?
A: If mobile phase additives are insufficient, consider using an alternative stationary phase.[2][3]
-
Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica, which shields the acidic silanols and provides a less interactive surface for basic compounds, often resulting in better peak shapes.[1][2][3]
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[4]
-
Reversed-phase chromatography (C18): For more polar amine derivatives, reversed-phase chromatography using a C18 column with a suitable aqueous/organic mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TEA) can be an effective purification method.[2][3]
Q4: I'm observing degradation of my compound on the column. What could be the cause and how can I prevent it?
A: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[3] To minimize this, you can:
-
Deactivate the silica gel: Before packing the column, you can slurry the silica gel in your mobile phase containing triethylamine.[4]
-
Minimize contact time: Use flash chromatography with optimal pressure to ensure a faster elution, reducing the time your compound spends on the acidic stationary phase.
Q5: What is a good starting solvent system for the purification of this compound on silica gel?
A: A common mobile phase for purifying amines is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate or methanol. For this compound, a gradient of methanol in dichloromethane is a good starting point. For example, you can start with 100% DCM and gradually increase the percentage of methanol. Remember to include 0.1-1% triethylamine in your mobile phase to improve peak shape.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a detailed methodology for the purification of this compound using a standard silica gel flash column.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Glass column for flash chromatography
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Procedure:
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude material in a few drops of DCM.
-
Spot the dissolved sample on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of DCM and MeOH (e.g., 95:5 v/v) with ~0.5% TEA.
-
Visualize the plate under a UV lamp.
-
Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
-
Column Preparation (Slurry Packing Method):
-
Secure a glass column of an appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% DCM with 0.5% TEA).
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to allow the solvent to drain, ensuring the top of the silica gel does not run dry.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin the elution with the initial, least polar solvent system (e.g., 100% DCM + 0.5% TEA).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 0.5% TEA throughout).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting each fraction (or every few fractions) on a TLC plate.
-
Develop the TLC plate using the optimized solvent system.
-
Visualize the plate under UV light.
-
Fractions that show a single spot corresponding to the Rf value of the desired product are considered pure.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis and Column Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Typical Gradient |
| Silica Gel | Dichloromethane/Methanol | 0.1 - 1% Triethylamine | 0% to 10% Methanol |
| Silica Gel | Hexane/Ethyl Acetate | 0.1 - 1% Triethylamine | 10% to 50% Ethyl Acetate |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | None required | 10% to 60% Ethyl Acetate |
| C18 Reversed-Phase Silica | Acetonitrile/Water | 0.1% Formic Acid or 0.1% Triethylamine | 5% to 95% Acetonitrile |
Mandatory Visualization
Caption: Troubleshooting workflow for poor separation of this compound.
References
Preventing polymerization of pyrrole derivatives during synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of unwanted polymerization during the synthesis of pyrrole derivatives. By understanding the causes and implementing preventative measures, you can significantly improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My pyrrole synthesis reaction has turned into a dark, tarry, and intractable mixture. What is happening?
A1: The formation of a dark, insoluble, tarry substance is a classic indication of polymerization.[1] Pyrrole and its derivatives are susceptible to acid-catalyzed and oxidative polymerization, especially under harsh reaction conditions. High temperatures and strong acids can promote the formation of radical cations, which initiate a chain reaction leading to the formation of polypyrrole byproducts.
Q2: What are the primary factors that trigger the polymerization of pyrrole derivatives during synthesis?
A2: The main culprits behind unwanted polymerization are:
-
High Temperatures: Elevated temperatures provide the activation energy for polymerization to occur.
-
Strongly Acidic Conditions: Strong acids (e.g., sulfuric acid, p-toluenesulfonic acid) can protonate the pyrrole ring, making it more susceptible to nucleophilic attack and subsequent polymerization.[1] Conditions with a pH below 3 are particularly problematic and may also lead to the formation of furan byproducts.[2]
-
Presence of Oxidizing Agents: Oxidants can initiate the formation of pyrrole radical cations, which are key intermediates in the polymerization process.
-
Exposure to Air (Oxygen): Oxygen can act as a radical initiator, leading to oxidative polymerization.
Q3: How can I prevent or minimize polymerization during my synthesis?
A3: A multi-faceted approach is most effective:
-
Control Reaction Temperature: Lowering the reaction temperature is a crucial step to minimize polymerization.[1] If the reaction is too slow at lower temperatures, consider extending the reaction time.
-
Use Milder Catalysts: Instead of strong Brønsted acids, consider using milder Lewis acids like ZnBr₂, Bi(NO₃)₃, or Sc(OTf)₃.[1] In some cases, a weak acid like acetic acid is sufficient to catalyze the reaction without promoting significant polymerization.[2]
-
Optimize pH: Maintain neutral or weakly acidic conditions (pH > 3) to disfavor both polymerization and the formation of furan side products.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent oxygen from initiating polymerization.
-
Use of Inhibitors: The addition of a radical scavenger, such as Butylated Hydroxytoluene (BHT), can terminate the radical chain reactions that lead to polymer formation.
Q4: I have already ended up with a polymerized mixture. How can I purify my desired pyrrole derivative?
A4: If polymerization has occurred, purification can be challenging but is often possible. A common method involves acid treatment followed by distillation. Basic impurities like pyrrolidine can be converted into non-volatile salts by treatment with an aqueous mineral acid (e.g., 10-30% sulfuric acid).[3] The desired pyrrole can then be separated by distillation, preferably under reduced pressure to avoid thermal degradation.[3] For high-purity requirements, fractional distillation is recommended.[3]
Troubleshooting Guide
| Symptom | Probable Cause | Recommended Solution(s) |
| Reaction mixture turns dark/black and thickens, forming a tar-like substance. | Polymerization of the pyrrole product or starting materials.[1] | 1. Lower the reaction temperature.2. Switch to a milder acid catalyst (e.g., from H₂SO₄ to acetic acid or a Lewis acid).[1]3. Ensure the reaction is run under an inert atmosphere.4. Add a small amount of a radical scavenger like BHT at the start of the reaction. |
| Low yield of the desired pyrrole derivative with significant insoluble material. | Polymerization is consuming the product. | Implement the solutions for preventing polymerization. For purification of the current batch, refer to the purification protocol below. |
| Formation of furan byproducts alongside the pyrrole. | Reaction conditions are too acidic (pH < 3).[2] | Buffer the reaction to maintain a pH between 4 and 7. Use a weaker acid catalyst. |
| Reaction is very slow at lower temperatures. | Insufficient activation energy for the desired cyclization. | 1. Gradually increase the temperature while monitoring for any signs of polymerization.2. Consider using microwave-assisted synthesis to reduce reaction times at elevated temperatures.[4]3. Use a more efficient catalyst system if a milder one is proving ineffective. |
Experimental Protocols
Standard Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
This protocol is based on a standard microscale procedure and may be prone to polymerization depending on the scale and specific conditions.[5]
Reagents:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine aniline, hexane-2,5-dione, methanol, and one drop of concentrated HCl.
-
Heat the mixture at reflux for 15 minutes.
-
Cool the mixture in an ice bath and add 5.0 mL of 0.5 M HCl.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a methanol/water mixture (9:1).
-
Expected Yield: Approximately 52% (178 mg).[5] Note: Yields can be lower due to polymerization.
-
Optimized Protocol with Polymerization Prevention
This modified protocol incorporates measures to suppress polymerization.
Reagents:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Butylated Hydroxytoluene (BHT) (2-3 mg, ~0.01 mmol)
-
Glacial Acetic Acid (0.1 mL)
-
Ethanol (2 mL)
Procedure:
-
Combine aniline, hexane-2,5-dione, BHT, and ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Add glacial acetic acid as the catalyst.
-
Stir the mixture at a lower temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
Expected Outcome: A higher yield and cleaner product compared to the standard protocol due to the mitigation of polymer formation.
-
Protocol for Purification of a Polymerized Pyrrole Mixture
This protocol is adapted from a patented method for purifying crude pyrroles.[3][6]
Procedure:
-
Transfer the crude, polymerized reaction mixture to a distillation flask.
-
Add a 10-30% aqueous solution of sulfuric acid to the flask. The amount should be sufficient to neutralize any basic impurities, which will form non-volatile salts.
-
Set up the apparatus for vacuum distillation. It is crucial to keep the bottom temperature below 90°C to prevent thermal degradation.[6]
-
Apply a vacuum (e.g., 20-300 mbar) and gently heat the flask.[6]
-
Collect the distilled pyrrole derivative. The polymeric residues and impurity salts will remain in the distillation flask.
-
The collected product can be further purified by a second distillation or column chromatography if necessary.
Data Summary
The following table summarizes key parameters for minimizing polymerization during pyrrole synthesis.
| Parameter | Standard Condition (Prone to Polymerization) | Optimized Condition (Polymerization Minimized) | Rationale |
| Temperature | Reflux (often >80 °C) | 50-60 °C or lower | Reduces the rate of polymerization, which typically has a high activation energy. |
| Catalyst | Strong Brønsted acids (H₂SO₄, conc. HCl)[1] | Weak acids (Acetic Acid) or Lewis acids (ZnBr₂, Sc(OTf)₃)[1][2] | Milder catalysts are less likely to promote the side reactions leading to polymerization. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents oxidation which can initiate polymerization. |
| pH | Can be < 3 | Neutral to weakly acidic (> 3)[2] | Avoids strong acid-catalyzed polymerization and formation of furan byproducts. |
| Additives | None | Radical Scavenger (e.g., 0.5 mol% BHT) | Terminates radical chain reactions responsible for polymer growth. |
Visualizing the Pathways
To better understand the processes occurring during synthesis, the following diagrams illustrate the desired reaction, the unwanted polymerization, and the mechanism of inhibition.
Caption: Unwanted polymerization pathway of pyrrole.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistry-online.com [chemistry-online.com]
- 6. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of (1H-Pyrrol-2-YL)methanamine Salts
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of (1H-Pyrrol-2-YL)methanamine salts via recrystallization. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound salts in a question-and-answer format.
Q1: My compound is "oiling out" and not forming crystals. What should I do?
A1: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common issue. It often occurs when the solution is too concentrated or cooled too quickly. Here are several strategies to address this:
-
Reduce Supersaturation: The solution may be too concentrated. Try adding a small amount of the hot solvent to the mixture to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help with this. Once at room temperature, you can gradually lower the temperature further using an ice bath. Rapid cooling often encourages oil formation.
-
Use a Seed Crystal: If you have a small amount of the solid product, adding a tiny crystal (a seed crystal) to the cooled, saturated solution can initiate crystallization.
-
Solvent System Modification: The choice of solvent is critical. Experiment with a mixed solvent system. A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent or "anti-solvent" (in which the compound is less soluble) can promote crystallization.
Q2: I am getting a very low yield of crystals. How can I improve it?
A2: A low yield can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution has been allowed sufficient time to cool and for crystallization to complete. Cooling in an ice bath after slow cooling to room temperature can help maximize the yield.
-
Washing with Warm Solvent: Washing the collected crystals with warm solvent will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Q3: The resulting crystals are discolored. How can I obtain a purer, colorless product?
A3: Discoloration is usually due to the presence of impurities.
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.
-
Repeat Recrystallization: A second recrystallization of the obtained crystals can further remove impurities and improve the color and purity of the final product.
-
Inert Atmosphere: Pyrrole-containing compounds can be sensitive to air and light, which can lead to the formation of colored degradation products. Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound salts?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For amine salts, polar solvents are generally a good starting point. Common choices include:
-
Alcohols: Methanol, ethanol, and isopropanol are often effective.
-
Water: Can be a good solvent for polar salts, sometimes in combination with an alcohol.
-
Mixed Solvent Systems: A mixture of a polar solvent (like ethanol) and a less polar co-solvent (like ethyl acetate or diethyl ether) can be effective. The less polar solvent acts as an anti-solvent, inducing crystallization upon addition to a solution of the compound in the polar solvent.
A systematic solvent screen with a small amount of the crude material is the best approach to identify the optimal solvent or solvent system.
Q2: How do I choose between recrystallizing the free base or a salt of this compound?
A2: Amines themselves can sometimes be difficult to crystallize. Converting the amine to a salt, such as the hydrochloride salt, often improves its crystallinity. Salts generally have higher melting points and are more crystalline than the corresponding free bases. If you are struggling to crystallize the free base, forming a salt is a highly recommended strategy.
Q3: How can I induce crystallization if no crystals form after cooling?
A3: If crystals do not form spontaneously, you can try the following techniques:
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
-
Seed Crystals: As mentioned in the troubleshooting guide, adding a seed crystal can initiate crystallization.
-
Concentration: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Anti-Solvent Addition: If you are using a single solvent system, you can try adding a small amount of an anti-solvent dropwise to the cooled solution until it becomes slightly cloudy, and then allow it to stand.
Data Presentation
While specific quantitative data for the recrystallization of this compound salts is not widely published, the following table provides a list of commonly used solvents for the recrystallization of amine salts and their relevant physical properties. This information can guide the selection of an appropriate solvent system.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for highly polar salts. |
| Methanol | 65 | High | A good starting point for many amine salts. |
| Ethanol | 78 | High | Similar to methanol, often used in combination with other solvents. |
| Isopropanol | 82 | Medium | Can be a good choice for compounds with intermediate polarity. |
| Acetonitrile | 82 | High | A polar aprotic solvent that can be effective. |
| Ethyl Acetate | 77 | Medium | Often used as a less polar component in a mixed solvent system. |
| Diethyl Ether | 35 | Low | Typically used as an anti-solvent to induce precipitation of salts. |
Experimental Protocols
The following is a general methodology for the recrystallization of a this compound salt (e.g., hydrochloride). Note: This is a generalized procedure and may require optimization for your specific compound and purity level.
1. Solvent Selection:
-
Place a small amount of the crude this compound salt in several test tubes.
-
Add a few drops of different solvents (from the table above) to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Gently heat the test tubes. An ideal solvent will dissolve the compound completely at an elevated temperature.
-
Allow the solutions to cool. The best solvent will result in the formation of a crystalline solid upon cooling.
2. Recrystallization Procedure:
-
Place the crude this compound salt in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Use the minimum amount of hot solvent required to completely dissolve the solid.
-
(Optional: Decolorization) If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To encourage slow cooling, you can place the flask in an insulated container.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for when a compound "oils out" during recrystallization.
Caption: General experimental workflow for the recrystallization of this compound salts.
Validation & Comparative
Validating the Structure of (1H-Pyrrol-2-YL)methanamine: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of (1H-Pyrrol-2-YL)methanamine. The unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development, ensuring its identity, purity, and informing on its potential biological activity. While single-crystal X-ray diffraction remains the gold standard for absolute structure elucidation, its application can be limited by the availability of suitable crystalline material. This guide presents a comparative analysis with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, providing supporting data and detailed experimental protocols.
Performance Comparison of Structural Validation Techniques
The choice of analytical technique for structural validation depends on the specific requirements of the study, the nature of the sample, and the level of structural detail required. While X-ray crystallography provides an unparalleled level of detail on the solid-state conformation and packing, spectroscopic methods offer valuable insights into the molecule's connectivity and functional groups, often in solution.
| Analytical Technique | Information Obtained | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, stereochemistry. | Single, high-quality crystal (typically 0.1-0.5 mm). | Low | Provides unambiguous structural determination. | Crystal growth can be a significant bottleneck; not suitable for amorphous solids or liquids. |
| NMR Spectroscopy | Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei (¹H, ¹³C), relative stereochemistry, conformational dynamics in solution. | Soluble sample (typically mg scale) in a deuterated solvent. | High | Non-destructive, provides detailed information about the molecular framework in solution. | Does not provide absolute 3D structure; complex spectra can be challenging to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues. | Small sample amount (µg to ng), can be solid, liquid, or in solution. | High | High sensitivity, provides accurate molecular weight. | Does not provide stereochemical information; fragmentation can be complex. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., N-H, C-H, C=C). | Solid, liquid, or gas; minimal sample preparation. | High | Fast, simple, and non-destructive; excellent for identifying functional groups. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline sample of this compound.
Methodology:
-
Crystal Growth: Suitable single crystals of the compound are grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations should be screened. For pyrrole derivatives, which can be sensitive to air and light, crystallization may need to be performed under an inert atmosphere and in the dark[1].
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100-150 K) to reduce thermal motion of the atoms[1]. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic positions, bond lengths, and angles[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the connectivity and chemical environment of atoms in this compound in solution.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts of pyrrole protons are known to be solvent-dependent[2].
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. This provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling). For pyrrole derivatives, the α-hydrogens are typically found at lower fields than the β-hydrogens[2].
-
¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to determine the number of different types of carbon atoms.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for establishing the overall connectivity of the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain structural information through fragmentation analysis of this compound.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL[3].
-
Ionization: The choice of ionization technique is critical.
-
Electron Ionization (EI): A hard ionization technique suitable for volatile compounds. It produces extensive fragmentation, providing a "fingerprint" mass spectrum useful for structural elucidation[3][4].
-
Electrospray Ionization (ESI): A soft ionization technique ideal for less volatile and thermally labile molecules. It typically produces a protonated molecule [M+H]⁺, which is essential for determining the molecular weight[3][4].
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation patterns of pyrrole derivatives are influenced by the substituents on the ring and can provide valuable structural information[5].
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Methodology:
-
Sample Preparation: The sample can be analyzed as a neat liquid, a KBr pellet (for solids), or in solution.
-
Data Acquisition: An infrared spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavelengths.
-
Spectral Analysis: The positions and intensities of the absorption bands are correlated with specific molecular vibrations, allowing for the identification of functional groups. For this compound, characteristic peaks would include N-H stretching of the pyrrole and the amine, C-H stretching of the aromatic ring and the methylene group, and C=C and C-N stretching vibrations of the pyrrole ring[6].
Visualizing the Workflow and Comparison
To better illustrate the process of structural validation and the relationship between these techniques, the following diagrams are provided.
Caption: Workflow for the synthesis and structural validation of a chemical compound.
Caption: Logical flow of X-ray crystallography versus spectroscopic methods.
References
- 1. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Biological Activity of Substituted (1H-Pyrrol-2-YL)methanamine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of substituted (1H-Pyrrol-2-YL)methanamine derivatives. The information is supported by experimental data from various studies, with a focus on anticancer and antimicrobial properties.
Anticancer Activity
Substituted pyrrole derivatives, including those related to this compound, have demonstrated significant potential as anticancer agents.[1][2][3] The mechanism of action often involves the inhibition of critical signaling pathways, such as those mediated by protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]
A series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and evaluated for their anti-cancer activity against various cancer cell lines.[1][2] The introduction of electron-donating groups at the 4th position of the pyrrole ring was found to increase the anti-cancer activity.[1][2] Notably, compounds bearing a 3,4-dimethoxy phenyl group at this position showed potent activity.[1][2] For instance, one such derivative exhibited IC50 values ranging from 0.5 to 0.9 μM against HepG2, DU145, and CT-26 cell lines.[1][2] Another compound was most potent against MGC 80-3, HCT-116, and CHO cell lines with IC50s between 1.0 and 1.7 μM.[1][2] Importantly, these potent compounds displayed weak cytotoxicity against non-cancerous cell lines, suggesting a favorable therapeutic window.[1][2]
The pyrrolo[2,3-b]pyridine scaffold, another class of pyrrole derivatives, has been investigated for its inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5] One compound from this series demonstrated potent inhibition of FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[5] This compound was also shown to inhibit the proliferation of breast cancer cells and induce apoptosis.[5]
Quantitative Anticancer Activity Data
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole | cpd 21 | HepG2, DU145, CT-26 | 0.5 - 0.9[1][2] |
| 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole | cpd 19 | MGC 80-3, HCT-116, CHO | 1.0 - 1.7[1][2] |
| 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole | cpd 15 | A549 | 3.6[1][2] |
| 1H-pyrrolo[2,3-b]pyridine | 4h | FGFR1 (enzymatic assay) | 0.007[5] |
| 1H-pyrrolo[2,3-b]pyridine | 4h | FGFR2 (enzymatic assay) | 0.009[5] |
| 1H-pyrrolo[2,3-b]pyridine | 4h | FGFR3 (enzymatic assay) | 0.025[5] |
Antimicrobial Activity
This compound derivatives and related pyrrole compounds have also been explored for their antimicrobial properties.[4][6][7][8] A study on new pyrrole derivatives reported potent antibacterial and antifungal activity.[4] Some of these compounds showed activity equal to or higher than the reference drugs, Ciprofloxacin and Clotrimazole.[4] The presence of a 4-hydroxyphenyl ring in the most potent compound was suggested to be crucial for its antifungal activity against C. albicans.[4]
Another study focused on 1,2,3,4-tetrasubstituted pyrrole derivatives and found that some compounds exhibited promising antibacterial activity against Gram-positive bacteria such as S. aureus and B. cereus, with activity comparable to or greater than tetracycline.[7] Interestingly, these derivatives did not show significant activity against Gram-negative bacteria.[7]
Quantitative Antimicrobial Activity Data
| Derivative Class | Compound | Microorganism | Zone of Inhibition (mm) |
| 1,2,3,4-tetrasubstituted pyrrole | 4 | S. aureus | 30[7] |
| 1,2,3,4-tetrasubstituted pyrrole | 4 | B. cereus | 19[7] |
| 1,2,3,4-tetrasubstituted pyrrole | 11 | S. aureus | 24[7] |
| Reference | Tetracycline | S. aureus | 23[7] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10][11][12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Substituted this compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrole derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][7][8][13]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Substituted this compound derivatives (test compounds)
-
96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound derivatives.
FGFR Signaling Pathway
Caption: Inhibition of the FGFR signaling pathway by substituted pyrrole derivatives.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Comparative Spectroscopic Analysis of (1H-Pyrrol-2-YL)methanamine and (1H-Pyrrol-3-YL)methanamine
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of two primary pyrrole-based isomers.
This guide provides a comprehensive spectroscopic comparison of (1H-Pyrrol-2-YL)methanamine and (1H-Pyrrol-3-YL)methanamine, two isomeric building blocks of significant interest in medicinal chemistry and materials science. Understanding the nuanced differences in their spectroscopic profiles is crucial for unambiguous identification, characterization, and quality control in research and development. This document presents a compilation of predicted and experimental data for the parent compounds and their simple derivatives, alongside standardized experimental protocols and visual aids to elucidate their structural and spectroscopic distinctions.
Introduction to the Isomers
This compound and (1H-Pyrrol-3-YL)methanamine are structural isomers, differing only in the point of attachment of the aminomethyl group to the pyrrole ring. This seemingly minor variation in structure leads to significant differences in their electronic distribution and, consequently, their spectroscopic properties. The pyrrole ring is an electron-rich aromatic heterocycle, and the position of the electron-withdrawing aminomethyl substituent directly influences the chemical environment of the ring's protons and carbon atoms.[1] These differences are readily observable in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Comparison
Due to the limited availability of directly published experimental spectra for the parent compounds, this guide utilizes a combination of highly accurate predicted data for the primary amines and experimental data from closely related N-methylated derivatives to provide a robust comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural connectivity of molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making it an ideal technique for distinguishing between these two isomers.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | H1 (NH) | 10.5 - 11.5 | br s |
| H3 | 5.8 - 6.0 | t | |
| H4 | 5.8 - 6.0 | t | |
| H5 | 6.5 - 6.7 | t | |
| CH₂ | 3.6 - 3.8 | s | |
| NH₂ | 1.5 - 2.5 | br s | |
| (1H-Pyrrol-3-YL)methanamine | H1 (NH) | 10.5 - 11.5 | br s |
| H2 | 6.5 - 6.7 | t | |
| H4 | 6.0 - 6.2 | t | |
| H5 | 6.5 - 6.7 | t | |
| CH₂ | 3.5 - 3.7 | s | |
| NH₂ | 1.5 - 2.5 | br s |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Compound | Carbon | Predicted Chemical Shift (ppm) |
| This compound | C2 | 130 - 135 |
| C3 | 105 - 110 | |
| C4 | 105 - 110 | |
| C5 | 115 - 120 | |
| CH₂ | 40 - 45 | |
| (1H-Pyrrol-3-YL)methanamine | C2 | 118 - 122 |
| C3 | 120 - 125 | |
| C4 | 108 - 112 | |
| C5 | 118 - 122 | |
| CH₂ | 35 - 40 |
Analysis of NMR Data:
The primary distinction between the two isomers in ¹H NMR is the chemical shift and multiplicity of the pyrrole ring protons. In the 2-substituted isomer, the protons at the 3, 4, and 5 positions are expected to show distinct signals, with the H5 proton being the most deshielded. For the 3-substituted isomer, the protons at the 2 and 5 positions are chemically equivalent in a simplified model, leading to a more symmetrical appearance in the aromatic region.
In ¹³C NMR, the most significant difference lies in the chemical shift of the carbon atom attached to the aminomethyl group (C2 for the 2-isomer and C3 for the 3-isomer) and the subsequent electronic effect on the other ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Both isomers will exhibit characteristic absorbances for N-H and C-H bonds.
Table 3: Predicted and Representative Experimental IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | (1H-Pyrrol-3-YL)methanamine (Predicted) | Key Features |
| N-H stretch (pyrrole) | 3350 - 3450 | 3350 - 3450 | Broad peak, characteristic of N-H bond in the pyrrole ring. |
| N-H stretch (amine) | 3200 - 3400 | 3200 - 3400 | Two bands for primary amine (symmetric and asymmetric stretching). |
| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 | Sharp peaks characteristic of C-H bonds on the pyrrole ring. |
| C-H stretch (aliphatic) | 2800 - 3000 | 2800 - 3000 | Peaks corresponding to the methylene group. |
| N-H bend (amine) | 1590 - 1650 | 1590 - 1650 | Scissoring vibration of the primary amine. |
| C=C stretch (pyrrole) | 1450 - 1600 | 1450 - 1600 | Aromatic ring stretching vibrations. |
| C-N stretch | 1000 - 1250 | 1000 - 1250 | Stretching vibrations of the C-N bonds. |
Analysis of IR Data:
While the IR spectra of both isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to the different substitution patterns on the pyrrole ring. These differences in bending and stretching vibrations can be used for positive identification when compared with a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Predicted Key Fragment Ions (m/z) |
| This compound | C₅H₈N₂ | 96.13 | 96 [M]⁺, 80 [M-NH₂]⁺, 67 [Pyrrole]⁺ |
| (1H-Pyrrol-3-YL)methanamine | C₅H₈N₂ | 96.13 | 96 [M]⁺, 80 [M-NH₂]⁺, 67 [Pyrrole]⁺ |
Analysis of MS Data:
Both isomers have the same molecular weight and are expected to show a prominent molecular ion peak at m/z 96 in their mass spectra. The primary fragmentation pathway for both is likely the loss of the amino group to form a stable pyrrolylmethyl cation at m/z 80. While the major fragments are predicted to be similar, the relative intensities of these fragments might differ slightly, providing a potential point of differentiation.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of pyrrole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Place the sample in the spectrometer and record the spectrum.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualizing the Comparison
The following diagrams illustrate the structural differences and the general workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic characterization of chemical compounds.
References
(1H-Pyrrol-2-YL)methanamine: A Comparative Guide to its Role as a Ligand in Coordination Chemistry
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of (1H-Pyrrol-2-YL)methanamine as a versatile ligand in coordination chemistry. Through a comparative analysis with established ligands, ethylenediamine and 2,2'-bipyridine, this document summarizes key performance data, outlines detailed experimental protocols, and visualizes essential chemical workflows.
This compound is a bifunctional organic compound featuring a primary amine group attached to a pyrrole ring. This unique structure allows it to act as a versatile building block in the synthesis of more complex molecules, particularly in the realm of coordination chemistry where it can form stable complexes with a variety of metal ions. Its ability to form Schiff bases through condensation reactions with aldehydes and ketones further expands its utility as a precursor for a wide range of heterocyclic systems and coordination complexes.[1]
Comparative Analysis of Ligand Properties
To objectively evaluate the performance of this compound, a comparison with two well-established bidentate ligands, ethylenediamine and 2,2'-bipyridine, is presented. Ethylenediamine is a flexible aliphatic diamine, while 2,2'-bipyridine is a rigid aromatic diimine. These ligands are widely used in coordination chemistry and serve as excellent benchmarks for comparison.[2][3][4][5][6][7]
| Property | This compound | Ethylenediamine | 2,2'-Bipyridine |
| Molar Mass ( g/mol ) | 96.13[8] | 60.10 | 156.18 |
| Structure | Aromatic pyrrole ring with a flexible aminomethyl side chain | Flexible aliphatic chain | Rigid, planar aromatic rings |
| Donor Atoms | N (amine), N (pyrrole) | N, N (both primary amines) | N, N (both pyridine rings) |
| Chelation | Forms a 5-membered chelate ring | Forms a 5-membered chelate ring[9] | Forms a 5-membered chelate ring[10] |
| Flexibility | Moderately flexible due to the aminomethyl group | Highly flexible | Rigid |
| Aromaticity | Yes (pyrrole ring) | No | Yes |
| π-stacking Interactions | Possible due to the pyrrole ring[1] | No | Yes |
Performance Data: Stability of Metal Complexes
| Metal Ion | Ligand | Log K1 | Log K2 | Log K3 |
| Ni(II) | Ethylenediamine | 7.66 | 6.40 | 4.55 |
| Cu(II) | Ethylenediamine | 10.72 | 9.31 | -1.0 |
| Ni(II) | 2,2'-Bipyridine | 7.07 | 6.83 | 6.45 |
| Cu(II) | 2,2'-Bipyridine | 8.10 | 5.50 | 3.40 |
Note: Data for ethylenediamine and 2,2'-bipyridine complexes are sourced from established databases and literature. The absence of data for this compound highlights a research gap.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of the ligand and one of its coordination complexes.
Synthesis of this compound
This compound can be synthesized via the reductive amination of pyrrole-2-carbaldehyde.[1]
Materials:
-
Pyrrole-2-carbaldehyde
-
Ammonia (or an ammonium salt)
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)[1]
-
Solvent (e.g., methanol, ethanol)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve pyrrole-2-carbaldehyde in the chosen solvent in a round-bottom flask.
-
Add a solution of ammonia or an ammonium salt to the flask.
-
Stir the mixture at room temperature for a specified period to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent to the mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product using techniques such as distillation or column chromatography.
Synthesis of a Metal Complex with a this compound-derived Schiff Base
This protocol describes the synthesis of a metal complex using a Schiff base ligand derived from this compound.
Materials:
-
This compound
-
An appropriate aldehyde or ketone (e.g., salicylaldehyde)
-
A metal salt (e.g., copper(II) chloride)
-
Solvent (e.g., ethanol, methanol)
-
Standard laboratory glassware and equipment
Procedure:
-
Schiff Base Synthesis:
-
Dissolve this compound in the chosen solvent.
-
Add an equimolar amount of the aldehyde or ketone to the solution.
-
Reflux the mixture for several hours.
-
Allow the solution to cool, whereupon the Schiff base ligand may precipitate. Isolate by filtration and wash with a cold solvent.
-
-
Complexation:
-
Dissolve the synthesized Schiff base ligand in a suitable solvent, heating if necessary.
-
Add a solution of the metal salt in the same or a compatible solvent to the ligand solution in a stoichiometric ratio (e.g., 2:1 ligand to metal for an octahedral complex).
-
Reflux the resulting mixture for several hours.
-
Allow the solution to cool to room temperature. The metal complex may precipitate out of the solution.
-
Collect the solid complex by filtration, wash with a small amount of cold solvent, and dry in a desiccator.
-
Experimental Workflows and Logical Relationships
To visually represent the processes involved in evaluating this compound as a ligand, the following diagrams have been generated using the DOT language.
Caption: Synthesis of this compound.
Caption: Experimental workflow for complex synthesis and characterization.
Conclusion and Future Directions
This compound demonstrates significant potential as a versatile ligand in coordination chemistry, owing to its unique structural features that combine the properties of both aromatic and aminic ligands. Its ability to form Schiff bases readily enhances its versatility, allowing for the synthesis of a wide array of coordination compounds.
However, a notable gap exists in the literature concerning the quantitative characterization of its metal complexes. To fully assess its performance and potential applications, further research is required to determine key parameters such as stability constants, detailed crystal structures, and catalytic activity in various reactions. This will enable a more direct and comprehensive comparison with established ligands like ethylenediamine and 2,2'-bipyridine, and will undoubtedly pave the way for the rational design of novel catalysts and functional materials based on this promising pyrrole-derived ligand.
References
- 1. This compound | 64608-72-6 | Benchchem [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bipyridine - Wikipedia [en.wikipedia.org]
- 7. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 19.2 Coordination Chemistry of Transition Metals – Chemistry [wisc.pb.unizin.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of Antibodies for (1H-Pyrrol-2-YL)methanamine Derivatives and Alternative Detection Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of immunological and analytical methods for the detection and quantification of small molecule pyrrole derivatives, with a focus on the principles of antibody cross-reactivity. Due to the limited availability of public data on antibodies specifically raised against (1H-Pyrrol-2-YL)methanamine, this guide utilizes a detailed case study of monoclonal antibodies developed against retrorsine, a pyrrolizidine alkaloid containing a pyrrole-like core structure. This serves as an illustrative example of the experimental data and methodologies involved in assessing antibody specificity for pyrrole-containing compounds.
Furthermore, this guide compares the immunoassay approach with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and electrochemical sensors, providing a balanced overview of the available tools for researchers in this field.
Cross-Reactivity of Antibodies Against Pyrrole-Containing Molecules: A Case Study
The specificity of an antibody is a critical parameter in the development of reliable immunoassays. Cross-reactivity, the extent to which an antibody binds to molecules other than its target antigen, must be thoroughly investigated. The following data is adapted from a study on monoclonal antibodies raised against the pyrrolizidine alkaloid retrorsine, which features a bicyclic structure containing a pyrrolizidine core. This study provides a robust example of how to assess and present cross-reactivity data for antibodies targeting small molecules with a pyrrole-like scaffold.[1][2]
Data Presentation: Cross-Reactivity of Anti-Retrorsine Monoclonal Antibody
The cross-reactivity of the anti-retrorsine monoclonal antibody was determined using a competitive enzyme-linked immunosorbent assay (cELISA). The data is presented as the percentage of cross-reactivity relative to retrorsine (100%).
| Compound | Structure | % Cross-Reactivity |
| Retrorsine (Immunogen) | Pyrrolizidine diester | 100 |
| Acetylgynuramine | Pyrrolizidine diester | High |
| Gynuramine | Pyrrolizidine diester | High |
| Integerrimine | Pyrrolizidine diester | High |
| Neoplatyphylline | Pyrrolizidine diester | Moderate |
| Platyphylline | Pyrrolizidine diester | Moderate |
| Rosmarinine | Pyrrolizidine diester | Moderate |
| Senecionine | Pyrrolizidine diester | High |
| Seneciphylline | Pyrrolizidine diester | High |
| Senkirkine | Otonecine ester | No |
| Angeloyl-heliotridine | Necine base monoester | No |
| Heliotridine | Necine base | No |
| Anacrotine | Pyrrolizidine diester | No |
| Monocrotaline | Pyrrolizidine diester | No |
| Madurensine | Pyrrolizidine diester | No |
| Otosenine | Otonecine ester | No |
| Retronecine | Necine base | No |
| Tussilagine | Necine base derivative | No |
| Triangularine | Pyrrolizidine diester | No |
| Jacoline | Pyrrolizidine diester | No |
| Seneciphylline N-oxide | N-oxide of diester | No |
Data adapted from Zündorf et al., 1998.[1][2]
Interpretation of Cross-Reactivity Data: The data indicates that the antibody exhibits high specificity for the necic structure and, more specifically, the exocyclic ethylidene group of the various diesters.[1] Alkaloids lacking this specific diester structure or those with a different core (e.g., otonecine esters) showed no cross-reactivity. This level of detail is crucial for understanding the antibody's binding characteristics and its suitability for specific applications.
Comparison of Analytical Methodologies
The detection and quantification of this compound and its derivatives can be approached using various analytical techniques. The choice of method depends on factors such as the required sensitivity, specificity, sample matrix, throughput, and cost.
| Feature | Immunoassays (e.g., ELISA) | GC-MS | LC-MS/MS | Electrochemical Sensors |
| Principle | Antigen-antibody binding | Separation by volatility and mass-to-charge ratio | Separation by polarity and mass-to-charge ratio | Electrochemical reaction at an electrode surface |
| Specificity | High (can be tuned by antibody selection) | High | Very High | Moderate to High (dependent on sensor design) |
| Sensitivity | High (pg/mL to ng/mL) | High (pg to ng) | Very High (fg to pg/mL) | High (nM to µM) |
| Sample Throughput | High (96-well plate format) | Low to Medium | Medium | High (with array formats) |
| Cost per Sample | Low to Medium | High | High | Low |
| Instrumentation Cost | Low to Medium | High | Very High | Low |
| Sample Preparation | Minimal to Moderate | Often requires derivatization for polar analytes | Minimal to Moderate | Minimal |
| Development Time | Long (for new antibody development) | Short (for method development) | Short (for method development) | Moderate (for sensor fabrication) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and characterization of antibodies against small molecules like this compound, as well as alternative analytical methods.
Hapten Synthesis and Protein Conjugation
To elicit an immune response against a small molecule (hapten) such as this compound, it must first be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)).
Protocol for Hapten-Protein Conjugation (General):
-
Hapten Derivatization: Introduce a reactive functional group (e.g., carboxyl, amino, or thiol) onto the this compound structure if not already present. This linker arm is crucial for presenting the hapten to the immune system.
-
Activation of Carboxyl Groups (if applicable): Activate carboxyl groups on the hapten or carrier protein using a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester.
-
Conjugation Reaction: Mix the activated hapten with the carrier protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purification of the Conjugate: Remove unreacted hapten and reagents by dialysis against the buffer or by gel filtration chromatography.
-
Characterization of the Conjugate: Determine the hapten-to-protein conjugation ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[3]
Monoclonal Antibody Production
The production of monoclonal antibodies involves immunizing an animal and then immortalizing the antibody-producing B-cells.
Workflow for Monoclonal Antibody Production:
Competitive ELISA for Cross-Reactivity Assessment
Competitive ELISA is a common method for determining the specificity and cross-reactivity of antibodies against small molecules.
Protocol for Competitive ELISA:
-
Coating: Coat a 96-well microtiter plate with a hapten-protein conjugate (different from the one used for immunization to avoid carrier protein-specific antibody interference) and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate a fixed concentration of the monoclonal antibody with varying concentrations of the target analyte (e.g., this compound) or potential cross-reactants.
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound antibodies and analytes.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Workflow for Competitive ELISA:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1]
Protocol for GC-MS Analysis:
-
Sample Preparation: For polar compounds like this compound, derivatization is often necessary to increase volatility. Silylation is a common derivatization method for amines.
-
Injection: Inject the derivatized sample into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase lining the column.
-
Ionization: As the separated components elute from the column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum that can be used for identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly suited for the analysis of non-volatile and thermally labile compounds in complex matrices.[4][5]
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Samples may require minimal preparation, such as filtration or solid-phase extraction, to remove interfering substances.
-
Injection: Inject the sample into the LC system.
-
Separation: The sample is passed through a chromatographic column (e.g., a C18 reversed-phase column) with a liquid mobile phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
-
Ionization: The eluent from the LC column is directed to an ion source (e.g., electrospray ionization - ESI), where the analytes are desolvated and ionized.
-
Tandem Mass Analysis: The ions are guided into the mass spectrometer, which consists of two mass analyzers in series (e.g., a triple quadrupole). The first mass analyzer selects a specific precursor ion (the parent molecule), which is then fragmented in a collision cell. The second mass analyzer separates the resulting product ions, providing a high degree of specificity.
-
Detection: The detector measures the abundance of the product ions, allowing for highly sensitive and selective quantification.
Logical Relationship of Analytical Methods:
Conclusion
References
Benchmarking the efficacy of (1H-Pyrrol-2-YL)methanamine-based drugs against existing treatments
This guide provides a comprehensive comparison of the efficacy of drugs based on the (1H-Pyrrol-2-YL)methanamine scaffold against existing treatments in various therapeutic areas. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Methenamine Hippurate for the Prevention of Recurrent Urinary Tract Infections (UTIs)
Methenamine, a urinary antiseptic, represents a long-standing application of a this compound-related structure. Its hippurate salt is utilized for the prophylactic treatment of recurrent UTIs, offering an alternative to long-term antibiotic therapy.
Mechanism of Action
Methenamine is a prodrug that, in the acidic environment of the urine, hydrolyzes to formaldehyde and ammonia. Formaldehyde exerts a nonspecific bactericidal effect by denaturing bacterial proteins and nucleic acids. This mechanism of action is not associated with the development of microbial resistance, a significant advantage over traditional antibiotics. For this conversion to be effective, the urinary pH should be 5.5 or lower.
Efficacy Comparison: Methenamine Hippurate vs. Antibiotics
Clinical trials have evaluated the non-inferiority of methenamine hippurate compared to standard low-dose antibiotic prophylaxis for the prevention of recurrent UTIs in women.
Table 1: Clinical Efficacy of Methenamine Hippurate vs. Antibiotics for UTI Prophylaxis
| Outcome Measure | Methenamine Hippurate (1g twice daily) | Daily Low-Dose Antibiotics (Nitrofurantoin, Trimethoprim, or Cefalexin) | Key Findings |
| Incidence of Symptomatic, Antibiotic-Treated UTIs (episodes per person-year) | 1.38 | 0.89 | Methenamine hippurate was found to be non-inferior to daily antibiotics, with the absolute difference not exceeding the predefined non-inferiority margin of one UTI episode per person-year.[1][2] |
| Adverse Events | Generally well-tolerated. | Two serious adverse events were possibly or probably related to the trial drug.[3] | The overall rate of adverse events was low in both groups.[3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
The antibacterial efficacy of methenamine can be quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of a bacterium.
-
Method: Broth microdilution is a standard method.
-
A two-fold serial dilution of methenamine hippurate is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller Hinton Broth).
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., Escherichia coli).
-
The plate is incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of methenamine hippurate at which no visible bacterial growth (turbidity) is observed.
-
Logical Relationship Diagram
Caption: Mechanism of Methenamine Action in UTI Prevention.
Vonoprazan (TAK-438) for Acid-Related Disorders
Vonoprazan is a potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related disorders, such as erosive esophagitis and gastric ulcers. It represents a newer generation of acid suppressants compared to proton pump inhibitors (PPIs) like lansoprazole.
Mechanism of Action
Vonoprazan inhibits the gastric H+,K+-ATPase (proton pump) in a potassium-competitive and reversible manner. Unlike PPIs, its action is not dependent on the acidic environment of the parietal cells, leading to a more rapid and sustained acid suppression.
Efficacy Comparison: Vonoprazan vs. Lansoprazole
Table 2: Healing Rates in Erosive Esophagitis (Up to 8 Weeks)
| Patient Population | Vonoprazan (20 mg) | Lansoprazole (30 mg) | Key Findings |
| Overall | 92.9% | 84.6% | Vonoprazan was non-inferior and showed superiority in an exploratory analysis for overall healing.[4] |
| Grade C/D Esophagitis (at Week 2) | Superior to lansoprazole (difference of 17.6%) | - | Vonoprazan demonstrated a faster onset of healing in more severe cases.[4] |
| Asian Patients (at 8 weeks) | 92.4% | 91.3% | Non-inferiority of vonoprazan to lansoprazole was confirmed.[5] |
Table 3: Healing Rates in Gastric and Duodenal Ulcers
| Ulcer Type | Vonoprazan | Lansoprazole | Key Findings |
| Gastric Ulcer (at 8 weeks) | 93.5% | 93.8% | Non-inferiority of vonoprazan to lansoprazole was confirmed.[6] |
| Duodenal Ulcer (at 6 weeks) | 95.5% | 98.3% | Non-inferiority of vonoprazan to lansoprazole was not confirmed in this study.[6] |
| Post-Endoscopic Submucosal Dissection Ulcer Shrinkage (at 4 weeks) | 94.0% | 93.4% | No significant difference in ulcer reduction rate.[7] |
| Post-Endoscopic Submucosal Dissection Ulcer Shrinkage (at 8 weeks) | 99.8% | 99.9% | No significant difference in ulcer reduction rate.[7] |
Experimental Protocols
H+,K+-ATPase Inhibition Assay:
-
Enzyme Preparation: H+,K+-ATPase is typically prepared from the gastric microsomes of animals like rabbits or pigs.
-
Assay Procedure:
-
The enzyme preparation is pre-incubated with varying concentrations of the test compound (e.g., vonoprazan) and a control (e.g., lansoprazole).
-
The reaction is initiated by the addition of ATP in the presence of Mg2+ and K+.
-
The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method (e.g., Fiske-Subbarow method).
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
-
Signaling Pathway Diagram
Caption: Inhibition of Gastric Proton Pump by Vonoprazan and Lansoprazole.
Investigational CSF-1R Inhibitor for Colorectal Cancer Immunotherapy
A novel this compound-based derivative, (Z)-1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea (referred to as Compound 21 in the source study), has been investigated as a potent and orally effective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R) for the potential treatment of colorectal cancer.
Mechanism of Action
This compound targets the CSF-1R, a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages. In the tumor microenvironment, signaling through the CSF-1/CSF-1R axis promotes the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. By inhibiting CSF-1R, this drug aims to reprogram these macrophages to an anti-tumor M1 phenotype, thereby enhancing the host's immune response against the cancer.
Efficacy Comparison: Investigational Inhibitor vs. PLX3397 (Pexidartinib)
PLX3397 is an existing CSF-1R inhibitor.
Table 4: Preclinical Efficacy of CSF-1R Inhibitors
| Compound | In Vitro CSF-1R Inhibitory Activity (IC50) | In Vivo Anti-Colorectal Cancer Efficacy |
| (Z)-1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea (Compound 21) | 2.1 nM | Significantly superior to PLX3397 as a single agent. |
| PLX3397 (Pexidartinib) | Not specified in the comparative study | - |
Experimental Protocols
CSF-1R Kinase Assay:
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CSF-1R kinase domain.
-
Method (example using ADP-Glo™ Kinase Assay):
-
Recombinant human CSF-1R kinase domain is incubated with the test compound at various concentrations in a 96-well plate.
-
A master mix containing a suitable substrate (e.g., Poly-(Glu,Tyr) 4:1) and ATP is added to initiate the kinase reaction.
-
The plate is incubated to allow for phosphorylation.
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert the generated ADP to ATP, which then drives a luciferase-based reaction.
-
The resulting luminescence, which is proportional to the kinase activity, is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Signaling Pathway Diagram
Caption: CSF-1/CSF-1R Signaling Inhibition in Cancer Immunotherapy.
References
- 1. Vonoprazan 20 mg vs lansoprazole 30 mg for endoscopic submucosal dissection-induced gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vonoprazan is superior to lansoprazole for healing of severe but not mild erosive esophagitis: A systematic review with meta‐analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 3. Vonoprazan Versus Lansoprazole for Healing and Maintenance of Healing of Erosive Esophagitis: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III, randomised, double-blind, multicentre study to evaluate the efficacy and safety of vonoprazan compared with lansoprazole in Asian patients with erosive oesophagitis | Gut [gut.bmj.com]
- 5. Randomised clinical trial: efficacy and safety of vonoprazan vs. lansoprazole in patients with gastric or duodenal ulcers – results from two phase 3, non‐inferiority randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shiga-med.repo.nii.ac.jp [shiga-med.repo.nii.ac.jp]
- 7. Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of (1H-Pyrrol-2-YL)methanamine Compounds
For Researchers, Scientists, and Drug Development Professionals
The (1H-Pyrrol-2-YL)methanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1] These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and neuroprotective agents.[2][3][4] Understanding the correlation between in vitro and in vivo activity is paramount for the successful translation of these promising molecules from the laboratory to clinical applications. This guide provides an objective comparison of the performance of various this compound derivatives and related pyrrole compounds, supported by experimental data.
Anticancer Activity: From Cell Lines to Xenograft Models
Derivatives of the pyrrole nucleus have demonstrated significant potential as anticancer agents by modulating critical biological processes in cancer cells, including cell cycle progression, apoptosis, and angiogenesis.[5] The translation of in vitro cytotoxicity to in vivo tumor suppression is a critical step in the development of these compounds.
A notable example is the synthetic small molecule 1d, a derivative of 5-hydroxy-1H-pyrrol-2(5H)-one, which has shown potent anti-proliferative activity in multiple cancer cell lines.[6] In vitro studies revealed that compound 1d induces S-phase cell cycle arrest and apoptosis in HCT116 colon cancer cells.[6] These findings were corroborated by in vivo studies using xenograft tumor models, where administration of compound 1d significantly suppressed tumor growth.[6] This demonstrates a positive correlation between the in vitro mechanism of action and the in vivo therapeutic effect.
Similarly, FBA-TPQ, a synthetic analogue of makaluvamines which contains a pyrrole moiety, was identified as a potent inducer of apoptosis and an effective inhibitor of cell growth and proliferation in vitro against 14 human cell lines, with IC50 values in the range of 0.097 to 2.297 µmol/L.[7][8] In vivo, FBA-TPQ demonstrated a dose-dependent inhibition of breast cancer xenograft tumor growth in nude mice.[7][8] Western blot analysis of the xenograft tumors confirmed that similar changes in the expression of proteins related to the cell cycle, apoptosis, and DNA damage occur both in vitro and in vivo.[8]
| Compound/Derivative | Cancer Cell Line | In Vitro Assay | In Vitro Activity (IC50/Effect) | In Vivo Model | In Vivo Activity | Reference |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 µM | - | Not Reported | [5] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 µM | - | Not Reported | [5] |
| PPDHMP | A549 (Lung) | MTT | 19.94 ± 1.23 µg/ml | - | Not Reported | [5] |
| PPDHMP | HeLa (Cervical) | MTT | 16.73 ± 1.78 µg/ml | - | Not Reported | [5] |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | 54.19% viability decrease at 50 µM | - | Not Reported | [5] |
| Compound 1d | HCT116 (Colon) | MTT | Significant growth inhibition | Xenograft tumor model | Significant tumor growth suppression | [6] |
| FBA-TPQ | Multiple cell lines | MTT | IC50: 0.097 - 2.297 µmol/L | Breast cancer xenograft in nude mice | Dose-dependent tumor growth inhibition | [7][8] |
| Compound 20c | MCF7 (Breast) | - | IC50: 0.650 µM | - | Not Reported | [9] |
| Compound 7l | - | EGFR inhibition | IC50: 0.15 µM | - | Not Reported | [9] |
Antimicrobial and Neuroprotective Potential
The versatility of the pyrrole scaffold extends to antimicrobial and neuroprotective activities. Various derivatives have been synthesized and evaluated for their efficacy against a range of pathogens and in models of neurodegenerative diseases.
For instance, a series of new O-acyloximes of 4-formylpyrroles derivatives have demonstrated antimicrobial activity against several bacteria, with MIC values ranging from 7.81 to 125 μg/mL.[3] Another study highlighted a para-trifluoromethyl derivative of Marinopyrrole A as being more potent than vancomycin against certain methicillin-resistant bacteria.[3]
In the context of neuroprotection, pyrrole-containing azomethine compounds have been assessed for their antioxidant and neuroprotective effects in in vitro models of oxidative stress.[4] Several of these compounds exhibited significant protective effects at concentrations as low as 1 µM in SH-SY5Y cells.[4][10] In vivo studies with (+/-)-huprine Y, a compound with a related heterocyclic structure, have shown neuroprotective effects against excitotoxic lesions in rats.[11]
A clear understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
In Vitro Cytotoxicity Assay (MTT Assay) [5][8]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength to determine cell viability.
Western Blot Analysis [5]
-
Protein Extraction: Cells or tumor tissues are lysed to extract total proteins.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with specific primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: A chemiluminescent substrate is added to visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model [6][8]
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the test compound or a vehicle control, typically via intraperitoneal injection or oral gavage, for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as western blotting.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer activity of this compound compounds, from initial in vitro screening to in vivo validation.
Caption: Workflow for anticancer drug discovery with pyrrole compounds.
This diagram outlines the logical progression from synthesizing and screening compounds in vitro to validating the most promising candidates in animal models.
Signaling Pathway Implication
Many pyrrole-based anticancer agents exert their effects by modulating key signaling pathways that are often dysregulated in cancer.[5] The diagram below illustrates a simplified representation of a signaling pathway commonly targeted by these compounds, leading to apoptosis.
Caption: Targeted signaling pathway leading to apoptosis.
This schematic shows how pyrrole derivatives can inhibit key survival pathways in cancer cells, ultimately leading to programmed cell death.
References
- 1. This compound | 64608-72-6 | Benchchem [benchchem.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of (+/-)-huprine Y on in vitro and in vivo models of excitoxicity damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to (1H-Pyrrol-2-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
(1H-Pyrrol-2-YL)methanamine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a wide range of biologically active compounds. Its structural motif is found in various therapeutic agents. The efficient and scalable synthesis of this amine is therefore of significant interest. This guide provides a head-to-head comparison of various synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
The primary synthetic pathways to this compound involve the functionalization of a pre-formed pyrrole ring, typically through the reduction of a nitrogen-containing functional group at the 2-position. The most common and effective routes include the reduction of pyrrole-2-carbonitrile and the reductive amination of pyrrole-2-carbaldehyde. Other classical methods such as the Gabriel synthesis and the Hofmann rearrangement have also been explored.
Caption: Overview of synthetic pathways to this compound.
Head-to-Head Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the most common synthetic routes to this compound. The data presented is based on reported experimental procedures.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity |
| Reduction of Nitrile | ||||||
| - Catalytic Hydrogenation | Pyrrole-2-carbonitrile | Raney Ni, H₂, NH₃/EtOH | 4-6 h | 80-100°C | ~85-95 | High |
| - Chemical Reduction | Pyrrole-2-carbonitrile | Lithium Aluminum Hydride (LiAlH₄), Et₂O/THF | 2-4 h | Reflux | ~80-90 | High |
| Reductive Amination | Pyrrole-2-carbaldehyde | NH₃, H₂, CoCl₂/NaBH₄ | 12-24 h | 80°C | ~70-85 | Good |
| Gabriel Synthesis | 2-(Chloromethyl)-1H-pyrrole | Potassium Phthalimide, Hydrazine | Multi-step | Variable | ~60-75 | Good |
| Hofmann Rearrangement | Pyrrole-2-carboxamide | Br₂, NaOH | 1-2 h | 70-75°C | ~40-60 | Moderate |
Detailed Experimental Protocols
Route 1: Reduction of Pyrrole-2-carbonitrile
This is one of the most direct and high-yielding methods. The nitrile group can be effectively reduced using either catalytic hydrogenation or a strong chemical reducing agent like lithium aluminum hydride.
This method is highly efficient and avoids the use of pyrophoric metal hydrides, making it more amenable to larger scale synthesis.
Caption: Experimental workflow for catalytic hydrogenation.
Experimental Protocol:
-
A high-pressure autoclave is charged with 1H-pyrrole-2-carbonitrile (1 equivalent), ethanol as the solvent, and a catalytic amount of Raney Nickel (typically 10-20% by weight).
-
An ethanolic solution of ammonia is added to suppress the formation of secondary amines.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 atm).
-
The reaction mixture is heated to 80-100°C with vigorous stirring for 4-6 hours, or until hydrogen uptake ceases.
-
After cooling to room temperature, the autoclave is carefully vented, and the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the resulting crude amine is purified by vacuum distillation to afford this compound.
A powerful and rapid method suitable for laboratory-scale synthesis. Caution is required due to the highly reactive and pyrophoric nature of LiAlH₄.[1]
Experimental Protocol:
-
A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
A solution of 1H-pyrrole-2-carbonitrile (1 equivalent) in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to ensure complete reduction.
-
The reaction is cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
The resulting granular precipitate is filtered off and washed with ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude amine, which can be further purified by vacuum distillation.
Route 2: Reductive Amination of Pyrrole-2-carbaldehyde
This one-pot reaction is a convenient method that avoids the isolation of intermediate imines. The use of a recently developed cobalt-catalyzed system offers mild reaction conditions.[2]
Caption: Workflow for cobalt-catalyzed reductive amination.
Experimental Protocol:
-
In a pressure vessel, 1H-pyrrole-2-carbaldehyde (1 equivalent) is dissolved in a suitable solvent such as ethanol.
-
Aqueous ammonia is added in excess, followed by a catalytic amount of cobalt(II) chloride.
-
Sodium borohydride is added portion-wise as the in-situ source of the active cobalt catalyst and as a reducing agent.
-
The vessel is sealed and pressurized with hydrogen gas to a low pressure (e.g., 5-10 bar).
-
The mixture is heated to approximately 80°C and stirred for 12-24 hours.
-
After cooling, the reaction mixture is filtered, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography or vacuum distillation.
Route 3: Gabriel Synthesis
The Gabriel synthesis provides a classic method for preparing primary amines while avoiding over-alkylation.[3] This multi-step route first requires the preparation of a 2-(halomethyl)pyrrole.
Experimental Protocol:
-
Synthesis of 2-(Chloromethyl)-1H-pyrrole: This intermediate can be prepared from pyrrole and formaldehyde in the presence of a chlorinating agent, though it can be unstable.
-
Alkylation of Potassium Phthalimide: 2-(Chloromethyl)-1H-pyrrole (1 equivalent) is reacted with potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like DMF at room temperature or with gentle heating.
-
Hydrazinolysis: The resulting N-(pyrrol-2-ylmethyl)phthalimide is then treated with hydrazine hydrate in a protic solvent like ethanol under reflux. This cleaves the phthalimide group, liberating the desired primary amine and forming a phthalhydrazide precipitate.
-
Work-up: After cooling, the phthalhydrazide is filtered off. The filtrate is then acidified, washed to remove any remaining hydrazine, and then basified to liberate the free amine, which is extracted and purified.
Route 4: Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[1][4][5] This route requires the synthesis of pyrrole-2-carboxamide as the starting material.
Experimental Protocol:
-
Preparation of Pyrrole-2-carboxamide: This can be synthesized from pyrrole-2-carboxylic acid or its ester via reaction with ammonia.
-
Rearrangement: In a flask cooled in an ice-salt bath, a solution of sodium hydroxide in water is prepared. Bromine (1 equivalent) is slowly added to form a sodium hypobromite solution in situ.[6]
-
Pyrrole-2-carboxamide (1 equivalent) is added to the cold hypobromite solution with vigorous stirring.
-
The reaction mixture is then heated to 70-75°C for about an hour to facilitate the rearrangement to an isocyanate intermediate, which is subsequently hydrolyzed to the amine.
-
Work-up: After cooling, the product is typically extracted with an organic solvent. The combined organic layers are then dried and concentrated, and the product is purified by distillation or chromatography. The yields for this route are often moderate due to potential side reactions with the pyrrole ring under the basic and oxidative conditions.
Concluding Remarks
For the synthesis of this compound, reduction of pyrrole-2-carbonitrile stands out as the most efficient and high-yielding strategy. Catalytic hydrogenation, in particular, offers advantages in terms of safety and scalability for industrial applications. The reductive amination of pyrrole-2-carbaldehyde is also a very effective and direct one-pot method. The Gabriel synthesis and Hofmann rearrangement , while classic and mechanistically interesting, are generally lower-yielding and involve more steps or harsher conditions, making them less favorable for large-scale production of this specific target molecule. The choice of synthetic route will ultimately depend on the scale of the synthesis, the availability of starting materials, and the specific requirements for purity and yield.
References
Validating the Mechanism of Action of (1H-Pyrrol-2-YL)methanamine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The (1H-Pyrrol-2-YL)methanamine scaffold is a versatile pharmacophore that has given rise to a diverse range of potent and selective inhibitors targeting various enzymes and transporters critical in human health and disease. Validating the mechanism of action of these inhibitors is a crucial step in the drug discovery pipeline, providing a solid foundation for further development. This guide offers a comparative overview of the experimental approaches used to elucidate the mechanism of action of this compound-based inhibitors, with a focus on data-driven validation and comparison with alternative inhibitors.
Comparative Performance of this compound-Based Inhibitors
The efficacy of this compound-based inhibitors has been demonstrated against a variety of biological targets. Below is a summary of their performance in comparison to other established inhibitors.
Table 1.1: Inhibition of H+,K+-ATPase
| Inhibitor Class | Compound | Target | Biochemical IC50 | Cellular Activity | Mechanism of Action |
| This compound | Vonoprazan (TAK-438) | H+,K+-ATPase | 19 nM (pH 6.5)[1] | Potent and long-lasting inhibition of gastric acid secretion in rats and dogs | Potassium-competitive acid blocker (P-CAB)[1] |
| Proton Pump Inhibitor (PPI) | Lansoprazole | H+,K+-ATPase | 7.6 µM (pH 6.5)[2] | Standard inhibition of gastric acid secretion | Irreversible covalent inhibitor |
| Imidazopyridine | SCH28080 | H+,K+-ATPase | 140 nM (pH 6.5)[2] | Shorter duration of action compared to Vonoprazan | Reversible, K+-competitive inhibitor |
Table 1.2: Inhibition of Lymphocyte-Specific Kinase (Lck)
| Inhibitor Class | Compound Example | Target | Biochemical IC50 | Cellular Target Engagement (Representative) | Mechanism of Action |
| This compound | Novel Pyrrole Derivatives | Lck | <10 nM[3] | Demonstrated in cellular assays | ATP-competitive[3] |
| Pyrazolopyrimidine | Dasatinib | Lck (and other kinases) | Sub-nanomolar | Potent inhibition in cellular assays | ATP-competitive |
| Pyrrolopyrimidine | A-770041 | Lck | 3 nM | Cellular activity demonstrated | ATP-competitive |
Table 1.3: Inhibition of Serotonin Transporter (SERT)
| Inhibitor Class | Compound Example | Target | In Vitro Activity | Cellular Activity | Mechanism of Action |
| This compound | SA-5 | SERT | Comparable 5-HT uptake inhibition to Sertraline[4] | Demonstrated antidepressant activity in vivo[4] | Serotonin reuptake inhibition[4] |
| Selective Serotonin Reuptake Inhibitor (SSRI) | Sertraline | SERT | Standard for 5-HT reuptake inhibition | Clinically effective antidepressant | Allosteric inhibitor of serotonin binding |
| Tricyclic Antidepressant (TCA) | Imipramine | SERT (and other monoamine transporters) | Potent 5-HT reuptake inhibition | Clinically effective antidepressant | Competitive inhibitor of serotonin binding |
Table 1.4: Inhibition of Cyclooxygenase-2 (COX-2)
| Inhibitor Class | Compound Example | Target | Biochemical IC50 | Cellular Activity | Mechanism of Action |
| This compound Hybrid | Compound 5 | COX-2 | 0.55 µM[5] | Potent anti-inflammatory activity | Competitive inhibitor |
| Coxib | Celecoxib | COX-2 | 0.49 µM[6] | Clinically effective anti-inflammatory drug | Selective, competitive inhibitor |
| Non-Steroidal Anti-Inflammatory Drug (NSAID) | Indomethacin | COX-1 and COX-2 | Potent, non-selective inhibition | Clinically effective anti-inflammatory drug | Non-selective, competitive inhibitor |
Experimental Protocols for Mechanism of Action Validation
Detailed and robust experimental protocols are fundamental to validating the mechanism of action of any inhibitor. Below are representative protocols for key assays.
Biochemical Assay: H+,K+-ATPase Inhibition
This protocol is adapted from methods used to characterize Vonoprazan.[2][7][8][9]
-
Preparation of Porcine Gastric Microsomes:
-
Obtain fresh porcine stomachs and isolate the gastric mucosa.
-
Homogenize the mucosa in a buffered sucrose solution.
-
Perform differential centrifugation to isolate the microsomal fraction enriched in H+,K+-ATPase.
-
Resuspend the final pellet in a buffer containing sucrose and store at -80°C.
-
-
ATPase Activity Assay:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 6.5, 2 mM MgCl2).
-
Add the porcine gastric microsomes to the reaction buffer.
-
Add varying concentrations of the this compound-based inhibitor or control compounds.
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding ATP and KCl to final concentrations of 2 mM and 10 mM, respectively.
-
Incubate for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).
-
Quantify the released inorganic phosphate using a colorimetric method (e.g., Fiske-Subbarow method) by measuring the absorbance at a specific wavelength (e.g., 660 nm).
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
-
Cell-Based Assay: NanoBRET™ Target Engagement for Lck Kinase
This protocol is a generalized procedure based on Promega's NanoBRET™ technology, which is widely used for assessing intracellular target engagement.[10][11][12][13][14][15][16][17]
-
Cell Preparation and Transfection:
-
Culture HEK293 cells in a suitable medium.
-
Co-transfect the cells with a plasmid encoding for an Lck-NanoLuc® fusion protein and a transfection carrier DNA.
-
Incubate the cells for 24 hours to allow for protein expression.
-
-
Target Engagement Assay:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Add the NanoBRET™ tracer specific for Lck to the cell suspension.
-
Dispense the cell-tracer mix into a 96-well or 384-well white assay plate.
-
Add varying concentrations of the this compound-based inhibitor or control compounds.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Incubate at room temperature for 2 hours to allow the binding to reach equilibrium.
-
Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a plate reader equipped with appropriate filters (e.g., 460 nm for donor and >600 nm for acceptor).
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot the data against the inhibitor concentration to determine the IC50 value.
-
In Vitro Assay: SERT Inhibition using Human Platelets
This protocol is based on the principle that platelets express SERT and can be used as a model system for studying serotonin reuptake.[4]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect fresh human blood in tubes containing an anticoagulant (e.g., ACD).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Carefully collect the PRP supernatant.
-
-
Serotonin Reuptake Assay:
-
Pre-incubate aliquots of PRP with varying concentrations of the this compound-based inhibitor or a standard inhibitor (e.g., Sertraline) for 15 minutes at 37°C.
-
Initiate serotonin uptake by adding a known concentration of serotonin (e.g., 200 ng/mL).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the uptake by placing the tubes on ice.
-
Lyse the platelets to release the intracellular serotonin.
-
Quantify the amount of serotonin taken up by the platelets using a suitable method, such as ELISA or HPLC.
-
Calculate the percent inhibition of serotonin reuptake and determine the IC50 value.
-
Biochemical Assay: COX-2 Inhibition
This protocol is a representative colorimetric assay for measuring COX-2 inhibition.[6][18][19][20]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
-
Prepare solutions of heme, human recombinant COX-2 enzyme, and arachidonic acid (substrate).
-
-
Inhibition Assay:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Add varying concentrations of the this compound-based inhibitor or a control inhibitor (e.g., Celecoxib).
-
Incubate the plate for 10 minutes at 25°C.
-
Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 2 minutes at 25°C.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for a clear understanding of complex biological processes and experimental designs.
Caption: T-Cell Receptor signaling pathway and the inhibitory action of this compound-based Lck inhibitors.
References
- 1. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpp.in [ajpp.in]
- 10. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 11. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 12. Frontiers | The TCR and LCK: Foundations for T-Cell Activation and Therapeutic Innovation [frontiersin.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. academicjournals.org [academicjournals.org]
Safety Operating Guide
Proper Disposal of (1H-Pyrrol-2-YL)methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (1H-Pyrrol-2-YL)methanamine, a pyrrole derivative that requires careful management as hazardous waste. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] The recommended method of disposal is to engage a licensed professional waste disposal service.[2][3]
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][4] All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] An eyewash station and safety shower must be readily accessible.[1][4]
Waste Segregation and Collection
Proper segregation of chemical waste is a crucial first step to prevent hazardous reactions and facilitate compliant disposal.[1][2]
-
Designate a Specific Waste Container : Use a dedicated, clearly labeled container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[1][2]
-
Labeling : The waste container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Avoid Mixing : Do not mix this compound waste with incompatible materials such as acids, bases, strong oxidizing agents, or non-halogenated organic solvents.[1][2][6] Mixing with other waste streams can increase disposal costs and complexity.[1]
Storage of Chemical Waste
Proper storage of the designated waste container is critical to maintaining a safe laboratory environment.
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which should be at or near the point of generation.[1]
-
Secondary Containment : Place the waste container in a secondary containment bin to mitigate any potential leaks.[1]
-
Securely Closed : Keep the waste container tightly closed at all times, except when adding waste.[1][4]
-
Storage Conditions : Store the container in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and ignition sources.[2][4]
Disposal Protocol
-
Collection : Carefully transfer the this compound waste into the designated and labeled hazardous waste container.
-
Record Keeping : Maintain accurate records of the waste, including the quantity, date of accumulation, and chemical composition.[2]
-
Contact a Licensed Waste Disposal Service : Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[2][3] They are equipped to handle and dispose of such chemicals in an environmentally sound manner, often through incineration.[1]
-
Empty Container Disposal : An empty container that has held this compound must be decontaminated before being discarded as regular trash.[1]
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[1]
-
Collect Rinsate : The solvent used for rinsing is now considered hazardous waste and must be collected and disposed of in the appropriate liquid waste stream.[1][5]
-
Final Disposal : The decontaminated container can now be disposed of in the regular trash.[1]
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | PubChem[7] |
| GHS Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501 | PubChem[7] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | AK Scientific, Inc.[4], Santa Cruz Biotechnology[8] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides | AK Scientific, Inc.[4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. aksci.com [aksci.com]
- 5. my.ahu.edu [my.ahu.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. This compound | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling (1H-Pyrrol-2-YL)methanamine
Essential Safety and Handling Guide for (1H-Pyrrol-2-YL)methanamine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential to ensure personal safety and regulatory compliance in the laboratory.
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. [1][2] All personnel must be thoroughly trained on the risks and proper handling procedures before commencing any work with this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Standards/Specifications |
| Eye and Face | Chemical safety goggles and a face shield | Goggles should conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3] A face shield should be worn when there is a significant risk of splashing. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective suit | Gloves must meet standards such as EN 374. A flame-retardant lab coat is recommended. For large quantities, a chemical-resistant apron or suit should be worn.[3] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required. | Ensure the fume hood is functioning correctly and the sash is at the appropriate height. |
| Footwear | Closed-toe, chemical-resistant shoes | Leather or other porous materials are not suitable as they can absorb chemical spills. |
Operational Plan: Safe Handling Procedure
Strict adherence to the following operational protocol is mandatory to minimize the risk of exposure and injury.
Preparation:
-
Training: All personnel must complete laboratory safety training, with specific instruction on the hazards of corrosive amines.
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood.
-
Spill Kit: A spill kit containing an absorbent material for corrosive chemicals (e.g., sodium bicarbonate for acids, citric acid for bases) must be available in the immediate work area.[4]
Handling:
-
Donning PPE: Before handling the chemical, properly don all required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.
-
Reactions: When adding to a reaction, do so slowly and in a controlled manner. Be aware of any potential exothermic reactions.
-
Storage: Keep the primary container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[2][5][6]
-
Seek immediate medical attention from an ophthalmologist.[6]
Skin Contact:
-
Immediately flush the affected area with large amounts of water for at least 15 minutes under a safety shower.[2][7]
-
Remove all contaminated clothing while under the shower.[2]
-
If skin irritation persists, seek medical attention.[7]
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection: Collect all waste containing this compound in a designated, compatible, and properly labeled container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed environmental contractor. Do not dispose of this chemical down the drain.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Protocol for Exposure to this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 6. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
